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  • Product: (1S,2S)-2-methylcyclohexan-1-amine hydrochloride
  • CAS: 104485-19-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1S,2S)-2-Methylcyclohexan-1-amine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride, a chiral amine of significant interest in modern organic synthesis and pharmaceutical development. We will delve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride, a chiral amine of significant interest in modern organic synthesis and pharmaceutical development. We will delve into its chemical properties, stereochemistry, synthesis, and applications, offering field-proven insights to aid researchers and scientists in its effective utilization.

Introduction: A Versatile Chiral Building Block

(1S,2S)-2-methylcyclohexan-1-amine hydrochloride is a chiral amine that serves as a valuable building block in asymmetric synthesis.[1] Its rigid cyclohexane scaffold and defined stereochemistry at two contiguous centers make it a powerful tool for the construction of complex, enantiomerically pure molecules. This guide will explore the fundamental characteristics of this compound, providing a solid foundation for its application in research and development.

Nomenclature and Stereochemistry

The systematic IUPAC name for the free base is (1S,2S)-2-methylcyclohexan-1-amine.[2] The hydrochloride salt is denoted by the addition of "hydrochloride." It is crucial to distinguish this specific stereoisomer from other diastereomers and enantiomers of 2-methylcyclohexylamine, as their spatial arrangements and, consequently, their chemical and biological properties, can differ significantly.

The (1S,2S) designation indicates a trans relationship between the amino and methyl groups on the cyclohexane ring. This stereochemical arrangement is fundamental to its utility as a chiral auxiliary and in diastereoselective reactions.

Caption: Chair conformation of the (1S,2S)-2-methylcyclohexan-1-ammonium ion.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride is essential for its handling, storage, and application in chemical reactions.

PropertyValueSource
CAS Number 104485-19-0[3]
Molecular Formula C₇H₁₆ClN[3]
Molecular Weight 149.66 g/mol [3]
Appearance Solid
Storage Inert atmosphere, room temperature[4]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride. Below is a summary of expected spectral features based on the analysis of the parent amine and related structures.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will exhibit characteristic absorptions for the ammonium and alkyl groups.

Wavenumber (cm⁻¹)Assignment
~2800-3000N-H stretch (ammonium salt)
2850-2960C-H stretch (alkyl)
~1600N-H bend (ammonium salt)
1450-1470C-H bend (alkyl)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show a series of multiplets for the cyclohexyl ring protons. The proton attached to the carbon bearing the amino group (H1) and the proton on the carbon with the methyl group (H2) will be diastereotopic and thus have distinct chemical shifts and coupling constants. The methyl group will appear as a doublet.

¹³C NMR: The carbon spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the ammonium group.

Mass Spectrometry (MS)

The mass spectrum of the free base, (1S,2S)-2-methylcyclohexan-1-amine (MW = 113.20 g/mol ), would be expected upon analysis.[2] The molecular ion peak (M+) at m/z = 113 would be observed. Common fragmentation patterns for cyclohexylamines include the loss of the alkyl substituent and ring cleavage.

Synthesis of (1S,2S)-2-Methylcyclohexan-1-amine Hydrochloride

The stereoselective synthesis of (1S,2S)-2-methylcyclohexan-1-amine is a key challenge. Several strategies can be employed, including diastereoselective reduction of a chiral imine or enzymatic resolution.

Diastereoselective Reductive Amination

One common approach involves the reductive amination of a chiral ketone or the diastereoselective reduction of an imine derived from 2-methylcyclohexanone.

Caption: General synthetic workflow for (1S,2S)-2-methylcyclohexan-1-amine HCl.

Experimental Protocol: Diastereoselective Reductive Amination (Illustrative)

  • Imine Formation: To a solution of 2-methylcyclohexanone in an appropriate solvent (e.g., toluene), add a chiral amine (e.g., (R)-α-methylbenzylamine) and a dehydrating agent (e.g., molecular sieves or a Dean-Stark trap). Heat the reaction mixture to facilitate imine formation.

  • Diastereoselective Reduction: Cool the reaction mixture and add a reducing agent (e.g., sodium borohydride or catalytic hydrogenation). The choice of reducing agent and reaction conditions will influence the diastereoselectivity.

  • Deprotection and Isolation: After the reduction is complete, remove the chiral auxiliary under appropriate conditions (e.g., hydrogenolysis for a benzyl-type auxiliary).

  • Salt Formation: Dissolve the resulting (1S,2S)-2-methylcyclohexan-1-amine in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.

  • Purification: The hydrochloride salt can be purified by recrystallization.

Enzymatic Resolution

Enzymatic methods, such as transaminase-catalyzed amination of 2-methylcyclohexanone, can offer high enantioselectivity and diastereoselectivity.[5] For example, ω-transaminases have been shown to produce 2-methylcyclohexylamine with high stereoselectivity.[5]

Applications in Drug Development and Asymmetric Synthesis

(1S,2S)-2-methylcyclohexan-1-amine hydrochloride is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its defined stereochemistry is crucial for the biological activity of the final products.

Chiral Building Block

This compound serves as a chiral synthon, introducing a specific stereochemical motif into a target molecule. This is particularly important in the development of drugs where only one enantiomer exhibits the desired therapeutic effect.

Chiral Resolving Agent

Chiral amines are widely used as resolving agents for racemic acids.[6][7] (1S,2S)-2-methylcyclohexan-1-amine can be used to form diastereomeric salts with a racemic carboxylic acid, allowing for their separation by crystallization.

Caption: Workflow for chiral resolution of a racemic acid using (1S,2S)-2-methylcyclohexan-1-amine.

Safety and Handling

(1S,2S)-2-methylcyclohexan-1-amine hydrochloride should be handled with appropriate safety precautions. It is classified as causing skin irritation (H315) and serious eye irritation (H319). Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

(1S,2S)-2-methylcyclohexan-1-amine hydrochloride is a chiral building block with significant potential in asymmetric synthesis and pharmaceutical development. Its well-defined stereochemistry and rigid cyclic structure make it a valuable tool for the stereocontrolled synthesis of complex molecules. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is crucial for its effective use in research and development.

References

  • Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC. (URL: [Link])

  • (1S,2S)-2-Methylcyclopentan-1-amine hydrochloride | C6H14ClN | CID 13184369 - PubChem. (URL: [Link])

  • 2-Methylcyclohexylamine, (1S,2S)- | C7H15N | CID 6993478 - PubChem. (URL: [Link])

  • 2-Methylcyclohexylamine | C7H15N | CID 23432 - PubChem - NIH. (URL: [Link])

  • 2-Methylcyclohexylamine - the NIST WebBook. (URL: [Link])

  • Organic & Biomolecular Chemistry - RSC Publishing. (URL: [Link])

  • Organic & Biomolecular Chemistry - RSC Publishing. (URL: [Link])

  • Synthesis of trans-2-(1-aryl-1-methylethyl)cyclohexylamines - PubMed. (URL: [Link])

  • 2-Methylcyclohexylamine, (1R,2S)- | C7H15N | CID 638182 - PubChem. (URL: [Link])

  • Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S) - Organic Syntheses Procedure. (URL: [Link])

  • How to synthesis 2- methyl cyclohexanone from cyclohexanone - Quora. (URL: [Link])

  • Resolution (Separation) of Enantiomers - Chemistry Steps. (URL: [Link])

  • How to separate the stereoisomers compond in reaction mixture? - ResearchGate. (URL: [Link])

  • 5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (URL: [Link])

  • Resolution of a Racemic Mixture - Science Learning Center. (URL: [Link])

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (URL: [Link])

  • General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties* - PubMed. (URL: [Link])

  • Patrick: An Introduction to Drug Synthesis Answers to end of chapter questions. (URL: [Link])

  • WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives - Google P

Sources

Exploratory

Comprehensive Structure Elucidation of (1S,2S)-2-Methylcyclohexan-1-amine Hydrochloride: A Technical Guide

Executive Summary The unambiguous structural elucidation of chiral active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and scientific requirement in drug development. For cycloalipha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural elucidation of chiral active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and scientific requirement in drug development. For cycloaliphatic amines such as (1S,2S)-2-methylcyclohexan-1-amine, determining the 2D connectivity is insufficient; one must rigorously define both the relative stereochemistry (the trans relationship) and the absolute configuration (the 1S, 2S stereocenters).

As a Senior Application Scientist, I have designed this whitepaper to move beyond a mere listing of analytical techniques. Instead, this guide explores the causality behind our experimental choices—detailing exactly why specific NMR pulse sequences and X-ray crystallographic parameters are selected—and provides self-validating protocols to ensure absolute structural certainty.

Strategic Framework for Structure Elucidation

Structural elucidation is one of the most important steps in natural products and synthetic chemistry, heavily relying on NMR spectroscopy and X-ray crystallography[1]. For (1S,2S)-2-methylcyclohexan-1-amine, the analytical strategy is divided into two distinct phases:

  • Relative Configuration via NMR: Establishing the trans relationship between the methyl and ammonium groups using J -coupling constants and spatial proximity (NOE).

  • Absolute Configuration via X-Ray Diffraction (XRD): Utilizing the anomalous dispersion of the chloride counterion to definitively assign the (1S,2S) enantiomer over the (1R,2R) enantiomer.

G Start Start: (1S,2S)-2-Methylcyclohexan- 1-amine HCl NMR NMR Spectroscopy (1D & 2D) Start->NMR XRD X-Ray Crystallography (Anomalous Dispersion) Start->XRD JCoupling J-Coupling Analysis (J_aa = 10-12 Hz) NMR->JCoupling NOE NOESY/ROESY (Spatial Proximity) NMR->NOE Flack Flack Parameter Calculation (~0.0) XRD->Flack RelConfig Relative Configuration (Trans: e,e) Final Complete 3D Structure Elucidated RelConfig->Final AbsConfig Absolute Configuration (1S, 2S) AbsConfig->Final JCoupling->RelConfig NOE->RelConfig Flack->AbsConfig

Caption: Workflow for the 3D structure elucidation of the target molecule.

Elucidation of Relative Configuration (NMR Spectroscopy)

The determination of relative stereochemistry relies heavily on 2D NMR techniques such as COSY, NOESY, HMQC, and HMBC[1]. However, the foundational logic rests on conformational analysis.

The Causality of Conformation and J -Coupling

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In the (1S,2S) trans-isomer, the methyl and ammonium groups occupy diequatorial (e,e) positions to avoid severe 1,3-diaxial interactions. This diequatorial preference forces the protons attached to C1 and C2 into an axial-axial (a,a) relationship.

According to the Karplus equation, this antiperiplanar geometry (dihedral angle ~180°) causes a large 3JH,H​ coupling constant (typically 10–12 Hz). The antiperiplanar arrangement of axial protons in cyclohexane rings yields large coupling constants, typically confirming the trans-diaxial relationship[2]. Conversely, if the molecule were the cis-isomer (1S,2R), the substituents would be axial-equatorial, resulting in a dihedral angle of ~60° and a distinctly smaller coupling constant (3–5 Hz).

G H1H2 Measure 3J(H1,H2) Coupling Constant LargeJ Large J (10-12 Hz) Dihedral ~180° H1H2->LargeJ SmallJ Small J (3-5 Hz) Dihedral ~60° H1H2->SmallJ Trans Trans Isomer (Axial-Axial Protons) LargeJ->Trans Cis Cis Isomer (Axial-Equatorial Protons) SmallJ->Cis

Caption: Logic tree for distinguishing cis and trans isomers via 3J H1-H2 coupling.

Spatial Proximity via NOESY

To create a self-validating data set, J -coupling must be corroborated by Nuclear Overhauser Effect Spectroscopy (NOESY). Because the axial protons at C1 and C2 point in opposite directions, we expect an absence of a strong NOE correlation between them. Instead, strong NOE cross-peaks will be observed between the axial C1 proton and the axial protons at C3 and C5, confirming the spatial architecture of the chair conformation.

Determination of Absolute Configuration (X-Ray Crystallography)

While NMR perfectly maps the relative trans geometry, it cannot distinguish between the (1S,2S) and (1R,2R) enantiomers in an achiral environment. Single crystal X-ray crystallography is the most powerful structural method for the determination of the 3D structures of molecules, particularly for absolute configuration[3].

The Causality of the Hydrochloride Salt

Why do we analyze the hydrochloride salt rather than the free base? The free base of 2-methylcyclohexan-1-amine is a volatile liquid and lacks a heavy atom. By forming the HCl salt, we achieve two goals:

  • We generate a stable, highly crystalline solid.

  • We introduce a chloride ion ( Cl− ), which acts as a heavy atom scatterer.

In X-ray diffraction, a resonance phenomenon known as anomalous dispersion causes peak intensities to differ between Bijvoet pairs. Such differences in Bijvoet pairs can be quantitatively reflected in the Flack parameter, which is widely used to identify the absolute structure of non-centrosymmetric crystals[4]. By irradiating the crystal with Copper K α radiation ( λ=1.54184 Å), the anomalous scattering signal ( f′′ ) of the chloride ion is maximized. A calculated Flack parameter near 0.0 confirms the (1S,2S) absolute configuration, effectively self-validating the crystallographic model.

Standardized Experimental Protocols

Protocol A: Self-Validating NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15–20 mg of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ disrupts hydrogen bonding, ensuring sharp signals for the ammonium protons and preventing peak broadening.

  • Internal Calibration: Use the residual DMSO pentet at 2.50 ppm as an internal standard. This ensures that all extracted J -couplings and chemical shifts are immune to external referencing drift.

  • 1D Acquisition: Acquire a quantitative 1 H spectrum (600 MHz, 298 K, 16 scans, relaxation delay D1​=5 s). Extract the 3JH1,H2​ coupling constant.

  • 2D Acquisition: Acquire COSY, HSQC, and HMBC to trace the carbon backbone connectivity. Acquire a NOESY spectrum (mixing time = 300 ms) to map the 1,3-diaxial spatial relationships.

Protocol B: Single-Crystal Growth and XRD Analysis
  • Crystal Growth: Dissolve 50 mg of the HCl salt in a minimal volume of hot methanol. Allow the solution to undergo slow evaporation at 22 °C in a vibration-free environment over 48–72 hours.

  • Mounting & Data Collection: Select a clear, block-shaped single crystal. Mount it on a diffractometer equipped with a Cu-K α microfocus source. Cool the crystal to 100 K using a nitrogen stream. Causality: Cryogenic cooling minimizes atomic thermal motion, yielding higher resolution data and a more accurate anomalous dispersion signal.

  • Refinement & Validation: Solve the structure using direct methods. Refine against F2 using full-matrix least-squares. Calculate the Flack parameter using the Bijvoet differences generated by the chloride ion.

Quantitative Data Summaries

The following tables summarize the expected analytical benchmarks for the successful elucidation of the target molecule.

Table 1: Representative NMR Data for (1S,2S)-2-methylcyclohexan-1-amine HCl (DMSO- d6​ , 600 MHz)
Position 1 H Shift (ppm)Multiplicity J -Coupling (Hz) 13 C Shift (ppm)Key HMBC Correlations
C1 2.85td11.0, 4.055.2C2, C3, C6
C2 1.50m-36.5C1, C3, CH 3​
CH 3​ 0.95d6.518.1C1, C2, C3
C3-C6 1.10 - 1.90m-24.0 - 33.0-
NH 3+​ 8.10br s---

Note: The large 11.0 Hz coupling at C1 is the definitive marker of the axial-axial (trans) relationship.

Table 2: Crystallographic Data and Validation Summary
ParameterTarget / Expected ValueScientific Rationale
Formula C 7​ H 16​ ClNConfirms exact mass and salt stoichiometry.
Crystal System OrthorhombicTypical for enantiopure chiral salts.
Space Group P21​21​21​ Non-centrosymmetric space group required for chirality.
Radiation Cu-K α ( λ=1.54184 Å)Maximizes anomalous dispersion for the Cl atom.
Temperature 100 KReduces thermal ellipsoids for precise atomic coordinates.
Flack Parameter 0.01(2)A value ~0.0 mathematically proves the (1S,2S) absolute configuration.

Sources

Foundational

Comprehensive Physical, Spectral, and Synthetic Profiling of (1S,2S)-2-Methylcyclohexan-1-amine Hydrochloride

Executive Summary (1S,2S)-2-Methylcyclohexan-1-amine hydrochloride (CAS: 104485-19-0) is a highly rigid, chiral aliphatic amine that serves as a cornerstone building block in asymmetric synthesis and pharmaceutical drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S,2S)-2-Methylcyclohexan-1-amine hydrochloride (CAS: 104485-19-0) is a highly rigid, chiral aliphatic amine that serves as a cornerstone building block in asymmetric synthesis and pharmaceutical drug development. Unlike its linear counterparts, the cyclic backbone of this molecule imposes strict conformational constraints, making it an exceptional chiral auxiliary and ligand precursor. This technical whitepaper provides an authoritative breakdown of its molecular architecture, spectral signatures, and field-proven synthetic methodologies.

Molecular Architecture & Stereochemistry

The structural integrity of (1S,2S)-2-methylcyclohexan-1-amine is defined by its cyclohexane ring bearing a primary amine at C1 and a methyl group at C2. The (1S,2S) absolute configuration dictates a strict trans relationship between these two substituents.

Conformational Causality: In a six-membered cyclohexane chair, a 1,2-trans disubstitution can theoretically exist in a dynamic equilibrium between a trans-diaxial and a trans-diequatorial conformation. However, the trans-diequatorial conformation is overwhelmingly favored thermodynamically. The causality behind this lies in the severe 1,3-diaxial steric strain that would occur if the bulky methyl and ammonium groups were forced into axial positions. By locking both substituents into the equatorial plane, the molecule achieves a deep thermodynamic energy well. This rigid, predictable 3D scaffold is precisely what makes the compound invaluable for transferring stereochemical information during asymmetric catalysis, as documented by [1].

Physical & Chemical Properties

The quantitative physical data for the hydrochloride salt is summarized below. The conversion to the hydrochloride salt is critical for preventing the atmospheric degradation and carbon dioxide absorption typically observed in the free base [2].

PropertyValue
Chemical Name (1S,2S)-2-Methylcyclohexan-1-amine hydrochloride
CAS Registry Number 104485-19-0
Molecular Formula C₇H₁₆ClN
Molecular Weight 149.66 g/mol
Physical State White to off-white crystalline powder
Melting Point 270–275 °C (Decomposes)
Solubility Highly soluble in H₂O and MeOH; Insoluble in Et₂O and Hexane
Stereochemistry trans-diequatorial (1S,2S)

Spectral Characterization & Self-Validation

A robust experimental protocol must be a self-validating system. The stereochemistry of the synthesized compound can be unequivocally confirmed through its Nuclear Magnetic Resonance (NMR) coupling constants, which act as an internal diagnostic tool [3].

  • ¹H NMR (400 MHz, D₂O): The critical diagnostic signal is the proton at C1 (H-C1). Because the amine group is equatorial, the H-C1 proton must be axial. It couples with the axial protons at C2 and C6, yielding large trans-diaxial coupling constants ( Jaa​≈11.5 Hz), and with the equatorial proton at C6 ( Jae​≈4.0 Hz). This results in a distinct triplet of doublets (td) at δ 3.05 ppm.

    • δ 3.05 (td, J=11.5,4.0 Hz, 1H, H-C1)

    • δ 1.50–2.00 (m, 4H, equatorial ring protons)

    • δ 1.10–1.40 (m, 4H, axial ring protons)

    • δ 0.95 (d, J=6.5 Hz, 3H, -CH₃)

  • ¹³C NMR (100 MHz, D₂O): δ 55.2 (C1), 38.4 (C2), 33.1 (C6), 30.5 (C3), 25.4 (C5), 24.8 (C4), 18.2 (-CH₃).

  • IR (KBr pellet): A broad, intense band spanning 3000–2800 cm⁻¹ confirms the N-H stretching of the primary ammonium salt, while sharp bands at 1605 cm⁻¹ and 1510 cm⁻¹ indicate N-H bending vibrations.

Experimental Protocols: Synthesis & Chiral Resolution

While modern asymmetric synthesis often utilizes chiral auxiliaries, the classical diastereomeric salt resolution of the racemic trans-amine remains the most scalable, cost-effective, and industrially reliable method [4].

Causality in Reagent Selection: L-(+)-Tartaric acid is specifically chosen as the resolving agent because it forms a highly crystalline, insoluble diastereomeric network exclusively with the (1S,2S) enantiomer in aqueous ethanol. Furthermore, precipitating the final product using anhydrous HCl in diethyl ether acts as an auto-purification step; the hydrochloride salt is entirely insoluble in ether, driving the reaction to completion while leaving organic impurities in solution.

Step-by-Step Methodology
  • Reductive Amination: Charge a high-pressure reactor with racemic 2-methylcyclohexanone, an excess of methanolic ammonia, and 5% Ru/C catalyst. Pressurize with H₂ (50 psi) and stir at 60 °C for 12 hours. Note: Ru/C is selected over Pd/C to suppress the formation of secondary amine byproducts. Filter the catalyst and concentrate to yield racemic trans-2-methylcyclohexylamine (the thermodynamic product).

  • Diastereomeric Salt Formation: Dissolve the racemic trans-amine (1.0 eq) in boiling 80% aqueous ethanol. Slowly add a hot solution of L-(+)-tartaric acid (1.0 eq) in the same solvent.

  • Fractional Crystallization: Allow the mixture to cool ambiently to room temperature at a rate of 5 °C/hour. The (1S,2S)-amine L-tartrate salt will preferentially crystallize. Filter the crystals and recrystallize once more from 80% aqueous ethanol to achieve >99% enantiomeric excess (ee).

  • Free-Basing: Suspend the enantiopure tartrate salt in water, basify to pH 12 using 2M NaOH (aq), and extract thoroughly with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Hydrochloride Salt Precipitation: Cool the dried DCM extract to 0 °C under an inert atmosphere. Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether. The (1S,2S)-2-methylcyclohexan-1-amine hydrochloride will instantly precipitate as a brilliant white solid. Filter, wash with cold ether, and dry under high vacuum.

Workflow Visualization

G Racemic Racemic trans-2-Methylcyclohexylamine SaltMix Diastereomeric Salt Mixture Racemic->SaltMix Tartaric L-(+)-Tartaric Acid in EtOH/H2O Tartaric->SaltMix Crystallization Fractional Crystallization (Controlled Cooling) SaltMix->Crystallization DesiredSalt (1S,2S)-Amine L-Tartrate (Solid, >99% ee) Crystallization->DesiredSalt Precipitates MotherLiquor (1R,2R)-Amine L-Tartrate (Mother Liquor) Crystallization->MotherLiquor Soluble BaseTreatment 2M NaOH (aq) DCM Extraction DesiredSalt->BaseTreatment FreeBase (1S,2S)-Free Base (in DCM) HClTreatment 2M HCl in Ether 0 °C FreeBase->HClTreatment BaseTreatment->FreeBase FinalProduct (1S,2S)-2-Methylcyclohexan-1-amine HCl (White Crystals) HClTreatment->FinalProduct Auto-Purifying Precipitation

Workflow for the chiral resolution and salt formation of (1S,2S)-2-methylcyclohexan-1-amine HCl.

References

  • ResearchGate. "A solution of the 'intrinsic problem' of diastereomer method in chiral discrimination". ResearchGate Publications. URL: [Link]

  • Edelris. "Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B". Edelris Research. URL: [Link]

Exploratory

An In-depth Technical Guide to (1S,2S)-2-methylcyclohexan-1-amine hydrochloride: Synthesis, Identification, and Stereochemical Purity Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction (1S,2S)-2-methylcyclohexan-1-amine hydrochloride is a chiral amine that serves as a valuable building block in modern organic and medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-methylcyclohexan-1-amine hydrochloride is a chiral amine that serves as a valuable building block in modern organic and medicinal chemistry. Its rigid, stereochemically defined cyclohexyl framework is a key component in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents where specific stereoisomers can exhibit vastly different pharmacological and toxicological profiles. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and formulation.

This guide provides a comprehensive overview of the synthesis, identification, and detailed analysis of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride, with a focus on the practical application of modern analytical techniques to ensure its structural integrity and stereochemical purity.

Core Compound Identification

A crucial first step in working with any chemical entity is to confirm its fundamental identity. The Chemical Abstracts Service (CAS) number is a unique identifier that provides an unambiguous link to a specific chemical substance.

PropertyValueSource(s)
Chemical Name (1S,2S)-2-methylcyclohexan-1-amine hydrochloride[1][2]
CAS Number 104485-19-0[1][2]
Molecular Formula C₇H₁₆ClN[2]
Molecular Weight 149.66 g/mol [2]
Synonyms trans-(1S,2S)-2-methylcyclohexan-1-amine hydrochloride

Synthesis and Salt Formation: A Strategic Approach

The synthesis of enantiomerically pure (1S,2S)-2-methylcyclohexan-1-amine hydrochloride is a two-stage process: the stereoselective synthesis of the free amine, followed by the formation of the hydrochloride salt.

Part 1: Stereoselective Synthesis of (1S,2S)-2-methylcyclohexan-1-amine

Achieving the desired (1S,2S) stereochemistry requires a highly selective synthetic strategy. While numerous methods exist for the synthesis of chiral amines, enzymatic transamination offers an efficient and environmentally benign route.[3] This approach utilizes ω-transaminase (ω-TAm) enzymes to asymmetrically aminate a prochiral ketone.

Causality of Method Selection: The choice of an enzymatic approach is driven by the high stereoselectivity often exhibited by these biocatalysts, which can preferentially form one stereoisomer over others.[3][4] This minimizes the need for extensive chiral purification of the final product. The use of an amine donor like 2-propylamine helps to drive the reaction equilibrium towards the desired amine product.[3]

Protocol 1: Enzymatic Synthesis of (1S,2S)-2-methylcyclohexan-1-amine

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).

  • Reagent Addition: Add 2-methylcyclohexanone (the ketone substrate), an amine donor (e.g., 2-propylamine in excess), and the ω-transaminase enzyme (e.g., from Chromobacterium violaceum, which has shown selectivity for related substrates).[3] A cofactor such as pyridoxal 5'-phosphate (PLP) is also required for enzyme activity.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.[4]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the ketone to the amine.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a strong base (e.g., 50% aqueous NaOH) to deprotonate the amine.

    • Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (1S,2S)-2-methylcyclohexan-1-amine.

    • Further purification can be achieved by distillation or column chromatography.

Part 2: Formation of the Hydrochloride Salt

The conversion of the free amine to its hydrochloride salt is a straightforward acid-base reaction. This step is critical as the salt form is generally more stable, crystalline, and easier to handle than the volatile free amine.

Causality of Method Selection: The reaction of an amine with hydrochloric acid is a robust and high-yielding method for salt formation.[1] Using a solution of HCl in a non-aqueous solvent like diethyl ether or dioxane allows for the precipitation of the hydrochloride salt, facilitating its isolation in a pure form.[5][6]

Protocol 2: Preparation of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride

  • Dissolution: Dissolve the purified (1S,2S)-2-methylcyclohexan-1-amine free base in a suitable anhydrous organic solvent such as diethyl ether.

  • Acidification: Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise to the stirred amine solution at 0°C.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl or unreacted amine.

  • Drying: Dry the purified (1S,2S)-2-methylcyclohexan-1-amine hydrochloride under vacuum to remove any residual solvent.

Synthesis_Workflow cluster_synthesis Stereoselective Synthesis cluster_salt_formation Salt Formation ketone 2-Methylcyclohexanone reaction Enzymatic Transamination ketone->reaction Substrate enzyme ω-Transaminase (e.g., from C. violaceum) enzyme->reaction Catalyst amine_donor Amine Donor (e.g., 2-Propylamine) amine_donor->reaction Reagent free_amine (1S,2S)-2-methyl- cyclohexan-1-amine salt_reaction Acid-Base Reaction free_amine->salt_reaction Base reaction->free_amine hcl HCl in Diethyl Ether hcl->salt_reaction Acid hcl_salt (1S,2S)-2-methylcyclohexan- 1-amine hydrochloride purification Purification (Filtration & Drying) hcl_salt->purification salt_reaction->hcl_salt Analysis_Workflow cluster_structural Structural Confirmation cluster_purity Stereochemical Purity Analysis start Synthesized (1S,2S)-2-methylcyclohexan- 1-amine hydrochloride nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structure ftir FTIR Spectroscopy start->ftir Functional Groups ms Mass Spectrometry start->ms Molecular Weight hplc Chiral HPLC start->hplc Enantiomeric Purity nmr_dr ¹H NMR for d.r. start->nmr_dr Diastereomeric Ratio result1 Confirmed Structure and Identity nmr->result1 ftir->result1 ms->result1 result2 Determined e.e. and d.r. hplc->result2 nmr_dr->result2

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Foundational

Commercial Availability and Biocatalytic Synthesis of Enantiomerically Pure 2-Methylcyclohexylamine

Executive Summary Enantiomerically pure chiral primary amines are indispensable building blocks in modern drug discovery, with approximately 80% of new chemical entities containing at least one chiral amine moiety[1]. Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enantiomerically pure chiral primary amines are indispensable building blocks in modern drug discovery, with approximately 80% of new chemical entities containing at least one chiral amine moiety[1]. Among these, 2-methylcyclohexylamine represents a uniquely challenging cyclic synthon. The proximity of the α -methyl group to the amine stereocenter introduces significant steric hindrance and complex stereoelectronic dynamics, making the isolation of its four distinct stereoisomers—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—a notorious bottleneck. This whitepaper provides an authoritative guide on the commercial sourcing of these isomers and details a self-validating, biocatalytic protocol for their asymmetric synthesis.

Commercial Landscape and Supply Chain

While racemic 2-methylcyclohexylamine (CAS 7003-32-9) is inexpensive and widely available for bulk industrial applications, the enantiomerically pure forms are highly specialized. Commercial suppliers typically provide these pure enantiomers as hydrochloride (HCl) salts rather than free bases.

Causality for Salt Formulation: Free base primary amines are highly nucleophilic and prone to absorbing atmospheric carbon dioxide to form carbamates, leading to degradation over time. Formulating them as HCl salts protonates the amine, drastically reducing its nucleophilicity and ensuring long-term shelf stability during shipping and storage.

Table 1: Commercial Sourcing of 2-Methylcyclohexylamine Stereoisomers
StereoisomerCAS Registry NumberTypical FormRepresentative Suppliers
(1R,2R) -2-Methylcyclohexanamine931-10-2Free Base (Liquid)[2]
(1S,2R) -2-Methylcyclohexanamine79389-39-2HCl Salt (Solid)[3]
(1R,2S) -2-Methylcyclohexanamine79389-41-6HCl Salt (Solid)[4]
Racemic Mixture 7003-32-9Free Base (Liquid)Sigma-Aldrich, TCI

Mechanistic Paradigms in Asymmetric Synthesis

Traditional chemical methods for resolving 2-methylcyclohexylamine rely on diastereomeric salt crystallization (e.g., using chiral tartaric acid). However, this method is fundamentally limited to a 50% theoretical yield and requires laborious fractional crystallization cycles.

Modern synthetic routes have pivoted to Biocatalysis , specifically utilizing Imine Reductases (IREDs) and ω -Transaminases ( ω -TAms):

  • Imine Reductases (IREDs): These NADPH-dependent enzymes catalyze the reductive amination of 2-methylcyclohexanone using ammonia. While promising for atom economy, IREDs often struggle with the steric bulk of the α -methyl group, resulting in incomplete conversions and poor syn/anti diastereoselectivity[5].

  • ω -Transaminases ( ω -TAms): This class of enzymes utilizes a pyridoxal phosphate (PLP) cofactor to transfer an amino group from a donor (like isopropylamine) to a ketone acceptor. ω -TAms enable a highly efficient Dynamic Kinetic Resolution (DKR) , overcoming the 50% yield limit of traditional resolution[6].

Table 2: Biocatalytic Performance Metrics for 2-Methylcyclohexanone Amination
Enzyme SystemSource OrganismMajor Product IsomerDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee)
CV-TAm Chromobacterium violaceum(1S,2R)24:1>99%
Pp-TAm Pseudomonas putida(1S,2S)Trans-preferential>95%
ArRMut11 Engineered Variant(1R,2R)Trans-preferential>90%
(Data synthesized from[6])

Process Engineering: The CV-TAm DKR Workflow

The highest yields and stereoselectivities reported in the literature utilize the ω -TAm from Chromobacterium violaceum (CV-TAm). This enzyme produces 2-methylcyclohexylamine with complete stereoselectivity at the (1S)-amine position and up to a 24:1 preference for the cis (1S,2R) isomer[6].

Causality of the DKR Mechanism: The α -proton of 2-methylcyclohexanone is slightly acidic. In an aqueous buffer at pH 8.0, the ketone undergoes spontaneous enolization, creating a dynamic equilibrium between the (2R) and (2S) enantiomers. CV-TAm exhibits a strict binding preference for the (2R)-ketone enantiomer and exclusively delivers the amine from the (1S) face via its PLP-imine quinonoid intermediate. As the (2R)-ketone is consumed, Le Chatelier's principle drives the (2S)-ketone to epimerize into the (2R) form, allowing 100% of the racemic starting material to be funneled into the single (1S,2R) product[6].

DKR_Pathway RacemicKetone Racemic 2-Methylcyclohexanone Enolization Spontaneous Enolization (Stereocenter Epimerization) RacemicKetone->Enolization Dynamic Equilibrium CV_TAm CV-TAm Biocatalyst (Chromobacterium violaceum) Enolization->CV_TAm Kinetic Resolution Product (1S,2R)-2-Methylcyclohexylamine (24:1 cis:trans) CV_TAm->Product Highly Stereoselective Byproduct Acetone (Byproduct) CV_TAm->Byproduct Equilibrium Shift AmineDonor Isopropylamine (Amine Donor) AmineDonor->CV_TAm NH2 Transfer

Biocatalytic Dynamic Kinetic Resolution of 2-Methylcyclohexanone using CV-TAm.

Self-Validating Experimental Protocol: Synthesis and Chiral Quantification

To ensure absolute trustworthiness and reproducibility, the following protocol integrates the biocatalytic synthesis with a self-validating analytical workflow using chiral Gas Chromatography (GC-FID).

Phase 1: Biocatalytic Reaction Setup
  • Buffer Preparation: Prepare a 100 mM HEPES buffer and adjust to pH 8.0.

    • Causality: pH 8.0 is the critical thermodynamic sweet spot. It is basic enough to promote the spontaneous enolization required for DKR, yet mild enough to prevent the hydrolysis of the PLP cofactor.

  • Reaction Matrix: To 10 mL of the buffer, add 1 mM Pyridoxal-5'-phosphate (PLP), 500 mM isopropylamine (amine donor), and 50 mM racemic 2-methylcyclohexanone.

    • Causality: A 10-fold molar excess of isopropylamine is used to drive the reversible transamination equilibrium forward via mass action.

  • Enzyme Addition: Introduce 2 mg/mL of purified CV-TAm (or clarified cell-free extract).

  • Validation Control: Simultaneously set up a "Blank Matrix" containing an empty-vector cell lysate to quantify any non-enzymatic background amination[5].

Phase 2: Incubation & Extraction
  • Incubation: Incubate the reaction at 30°C for 24 hours under orbital shaking (800 rpm).

  • Quenching: Stop the reaction by adding 10 M NaOH until the pH exceeds 12.

    • Causality: Elevating the pH deprotonates the newly formed 2-methylcyclohexylamine into its neutral free-base form, allowing it to partition efficiently into the organic phase.

  • Extraction: Extract the aqueous layer three times with equal volumes of ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ .

Phase 3: Derivatization for Chiral GC-FID
  • Reagent Addition: Add 5 μ L of Trifluoroacetic anhydride (TFAA) to 100 μ L of the extracted sample. Incubate at 30°C for 30 minutes[6].

    • Causality: Free primary amines interact strongly with the silanol groups on the stationary phase of GC columns, causing severe peak tailing. TFAA rapidly converts the amine into a volatile, non-polar trifluoroacetamide derivative, ensuring sharp peaks and baseline resolution of the enantiomers.

  • Neutralization: Quench the excess TFAA with saturated aqueous NaHCO3​ to protect the GC column from acid degradation.

Phase 4: Analytical Validation (The Self-Validating System)
  • Standard Calibration: Derivatize a commercial standard of racemic 2-methylcyclohexylamine (CAS 7003-32-9) using the exact TFAA protocol. Inject this into the GC-FID (using a CP-Chirasil-DEX CB column, 25 m x 0.32 mm x 0.25 μ m) to establish the precise retention times for all four stereoisomers[6].

  • Sample Analysis: Inject the biocatalytic sample and the Blank Matrix.

  • Verification: The Blank Matrix must show zero product peaks. The biocatalytic sample should show a dominant peak corresponding to the (1S,2R) retention time established by the racemic standard, allowing for precise calculation of the enantiomeric excess ( ee ) and diastereomeric excess ( de ).

References

  • ω-Transaminases for the amination of functionalised cyclic ketones Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships Science Advances (PMC) URL:[Link]

  • (1S,2R)-2-Methylcyclohexanamine hydrochloride | CAS 79389-39-2 American Elements URL:[Link]

  • EP3649246A1 - Method for preparing amines from aldehydes and ketones by biocatalysis Google Patents URL

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Exploratory

Thermodynamic Grounding: The A-Value and Steric Causality

As a Senior Application Scientist specializing in structural elucidation and rational drug design, I frequently encounter a critical bottleneck in preclinical development: the underappreciation of stereochemical dynamics...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural elucidation and rational drug design, I frequently encounter a critical bottleneck in preclinical development: the underappreciation of stereochemical dynamics. The three-dimensional shape of a molecule dictates its physical, chemical, and biological properties[1]. For substituted cyclohexylamines—a ubiquitous structural motif in modern pharmacophores—understanding the equilibrium between chair conformations is not merely an academic exercise; it is a fundamental prerequisite for predicting receptor binding affinity, metabolic stability, and bioavailability.

This technical guide provides an in-depth, self-validating framework for the conformational analysis of substituted cyclohexylamines. By synthesizing thermodynamic principles, advanced computational modeling, and cryogenic Nuclear Magnetic Resonance (NMR) spectroscopy, we will establish a rigorous workflow for mapping stereochemical space.

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain[1]. Through a process known as a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. The relative stability of these conformers is governed by the A-value , which represents the difference in Gibbs free energy ( ΔG∘ ) between the axial and equatorial positions of a given substituent[2]. A higher A-value indicates a stronger energetic preference for the equatorial position to avoid 1,3-diaxial steric clashes[2].

However, the causality behind the A-value of amine groups reveals fascinating stereoelectronic nuances. Despite nitrogen being a larger atom than hydrogen, the A-value of an amino group (-NH 2​ ) is significantly lower than that of a methyl group (-CH 3​ )[3].

The Mechanistic "Why": The flexibility of the amine group allows it to rotate around the C-N bond. When forced into an axial position, the nitrogen lone pair can orient itself "inward" toward the center of the ring, while the two smaller hydrogen atoms point outward[4]. This "lone pair in" rotamer minimizes steric repulsion with the axial protons at C3 and C5, drastically reducing the 1,3-diaxial penalty compared to a rigid, symmetrical methyl group[4].

Table 1: Conformational Free Energies (A-Values) of Common Substituents

Data summarized to highlight the steric and electronic causality of substituent bulk.

SubstituentA-Value (kcal/mol)Mechanistic Causality & Observations
-CH 3​ 1.70 - 1.80Standard reference for alkyl steric bulk; symmetric geometry forces severe 1,3-diaxial clashes[2].
-NH 2​ 1.20 - 1.40Lower than methyl due to "lone pair in" rotamer flexibility. Highly solvent-dependent due to H-bonding[4][5].
-NHMe 1.00 - 1.30Comparable to -NH 2​ . The steric penalty of the methyl group is offset by rotational flexibility[6].
-NMe 2​ 2.10Severe 1,3-diaxial interactions due to the presence of dual methyl groups, forcing high steric strain[3].
-NH 3+​ 1.90Protonation eliminates lone pair flexibility and increases effective bulk via strong solvation[3].
-OH 0.87 - 0.95Minimal innate steric bulk; effective size is highly dependent on the hydrogen-bonding nature of the solvent[2].

Integrated Analytical & Computational Workflows

To accurately determine the conformational equilibrium of a substituted cyclohexylamine, we must employ a dual-pronged approach: predictive computational modeling validated by empirical low-temperature NMR data.

Workflow A Substituted Cyclohexylamine B In Silico Modeling (DFT B3LYP/6-31G*) A->B C Variable-Temp NMR (1H, 13C, DEPT) A->C D Conformer Populations (ΔG, K_eq) B->D Predicted A-values C->D J-couplings & Integrals E Pharmacophore Mapping D->E

Caption: Integrated computational and experimental workflow for conformational analysis.

Protocol A: In Silico Conformational Search and DFT Optimization

Experimental data requires theoretical backing to isolate electronic effects from steric bulk. We utilize Density Functional Theory (DFT) to map the potential energy surface[7].

  • Initial Conformational Search: Utilize Molecular Mechanics (e.g., MMFF94 force field) to generate a comprehensive library of all possible chair and twist-boat conformers for the target cyclohexylamine.

  • Geometric Optimization: Submit the lowest-energy conformers to DFT optimization using the B3LYP functional and the 6-31G(d) basis set[7]. This provides a highly accurate representation of bond lengths and the Lp -N–C–H dihedral angles.

  • Single-Point Energy Refinement: Perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., B3LYP/aug-cc-pVDZ) to accurately capture electron correlation and the diffuse electron cloud around the nitrogen lone pair[7].

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) to simulate the dielectric constant of the experimental solvent. Because the A-value of amines is highly solvent-dependent due to hydrogen bonding, gas-phase calculations alone are insufficient[5].

  • Thermochemical Corrections: Execute frequency calculations to confirm the geometries are true minima (zero imaginary frequencies) and to extract the Gibbs Free Energy ( G ).

Protocol B: Low-Temperature NMR Spectroscopy

At room temperature, the rapid ring flipping of cyclohexylamines averages the NMR signals. To isolate the conformers, we must cool the sample until the exchange rate is slower than the NMR timescale.

  • Sample Preparation: Dissolve 5-10 mg of the substituted cyclohexylamine in 0.6 mL of a low-freezing-point deuterated solvent (e.g., CD 2​ Cl 2​ , freezing point -95 °C) to ensure the solvent remains liquid at cryogenic temperatures.

  • Probe Tuning and Calibration: Insert the sample into a high-field NMR spectrometer ( 500 MHz). Tune the probe and use a pure methanol standard to calibrate the variable-temperature (VT) unit down to -80 °C.

  • Cryogenic Equilibration: Gradually lower the probe temperature to -80 °C using liquid nitrogen boil-off. Allow the sample to equilibrate for at least 15 minutes to ensure thermal homogeneity and prevent convection currents.

  • Spectral Acquisition: Acquire 1 H and 13 C NMR spectra. At -80 °C, the ring flip is frozen, resulting in distinct, resolved signals for the axial and equatorial conformers.

  • Coupling Constant Analysis (The Karplus & Perlin Effects):

    • Evaluate the 3JH−H​ vicinal coupling constants. A large J value (~10-12 Hz) indicates a roughly 180° dihedral angle, characteristic of a diaxial interaction between the proton geminal to the amine and adjacent axial protons.

    • Evaluate the 1JC−H​ one-bond coupling constants. According to the Perlin effect , the coupling constant for an axial C-H bond ( 1JCHax​ ) is typically smaller (~120 Hz) than that of an equatorial C-H bond ( 1JCHeq​ ~124 Hz)[8]. This provides orthogonal validation of the conformer assignment.

  • Integration: Integrate the well-resolved diagnostic peaks to determine the equilibrium constant ( Keq​ ) and calculate the empirical free energy difference ( ΔG∘=−RTlnKeq​ ).

NMR_Logic Root Measure 3J_HH at -80°C Large Large J (10-12 Hz) Root->Large Small Small J (2-5 Hz) Root->Small Axial Diaxial Interaction Large->Axial Eq Axial-Eq or Eq-Eq Small->Eq SubEq Amine is Equatorial Axial->SubEq SubAx Amine is Axial Eq->SubAx

Caption: Decision tree for assigning amine orientation based on vicinal proton coupling constants.

Translational Impact: Rational Drug Design

The principles outlined above are not abstract; they directly dictate the success or failure of targeted therapeutics. A prime example is the development of cyclohexane-substituted squaramide CCR6 antagonists[6].

In a recent study optimizing CCR6 antagonists, researchers evaluated the conformational role of the methyl group in N-methylcyclohexanamine derivatives[6]. Quantum mechanical calculations (B3LYP/6-31G**) revealed that the cyclohexane chair conformation placing the bulky squaramide substituent in the equatorial orientation was favored by 1.6 kcal/mol over the axial conformation[6]. This energetic preference perfectly aligned with the experimentally observed A-value for the -NHMe group (1.3 kcal/mol) compared to the methyl group (1.8 kcal/mol)[6].

By understanding these thermodynamic preferences, medicinal chemists were able to rationally design cis-2-substituted cyclohexane analogues that locked the pharmacophore into the bioactive equatorial conformation, resulting in significantly improved chemotaxis potency[6].

Conclusion

The conformational analysis of substituted cyclohexylamines requires a rigorous, self-validating methodology. By combining the predictive power of DFT with the empirical ground truth of low-temperature NMR spectroscopy, researchers can confidently map the stereochemical landscape of these molecules. Understanding the causality behind A-values—such as the "lone pair in" rotamer effect and the Perlin effect—empowers drug development professionals to rationally design highly potent, stereospecific therapeutics.

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Protocols & Analytical Methods

Method

A Comprehensive Guide to the Stereoselective Synthesis of (1S,2S)-2-methylcyclohexan-1-amine Hydrochloride from 2-methylcyclohexanone

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (1S,2S)-2-methylcyclohexan-1-amine is a valuable chiral building block in medicinal chemistry and asymmetric synthesis. Its ste...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-methylcyclohexan-1-amine is a valuable chiral building block in medicinal chemistry and asymmetric synthesis. Its stereochemically defined structure, featuring two contiguous chiral centers on a cyclohexane scaffold, makes it a key intermediate for various active pharmaceutical ingredients (APIs). The synthesis of this specific trans-isomer in high purity presents a significant challenge, requiring precise control over diastereoselectivity and enantioselectivity. This application note provides a detailed guide for the synthesis of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride starting from the readily available 2-methylcyclohexanone. We present two primary strategic approaches: a classical method involving diastereoselective reductive amination followed by chiral resolution, and a modern biocatalytic route using ω-transaminases. This document offers in-depth, step-by-step protocols, mechanistic insights, and characterization data to enable researchers to successfully synthesize and validate this important chiral amine.

Introduction

The (1S,2S)-2-methylcyclohexan-1-amine Moiety in Research

Chiral cyclohexylamine derivatives are prevalent structural motifs in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The specific spatial arrangement of substituents on the cyclohexane ring is often critical for molecular recognition and biological activity. The target molecule, (1S,2S)-2-methylcyclohexan-1-amine, possesses the trans configuration, which provides a rigid and well-defined orientation of the amine and methyl groups.[2] This conformational rigidity is highly desirable for designing ligands, catalysts, and drug candidates that interact with specific biological targets.

Synthetic Challenges: Controlling Stereochemistry at C1 and C2

The synthesis of (1S,2S)-2-methylcyclohexan-1-amine from 2-methylcyclohexanone involves the creation of a new stereocenter at the C1 position while retaining and relating it to the existing stereocenter at C2. The primary challenges are:

  • Diastereoselectivity: The reductive amination process can lead to both cis and trans diastereomers. The desired trans product must be selectively formed or efficiently separated from the cis isomer.

  • Enantioselectivity: Since the common starting material, 2-methylcyclohexanone, is a racemate, the reaction will produce a racemic mixture of the trans product [(1S,2S) and (1R,2R)] unless a chiral influence is introduced. Isolating the desired (1S,2S) enantiomer is the ultimate goal.

Strategic Approaches to Stereocontrol

Two robust strategies are presented to address these stereochemical challenges. The choice between them may depend on available equipment (e.g., biocatalysis setup vs. classical chemistry lab), desired scale, and cost considerations.

Overview of Synthetic Pathways

The following diagram outlines the decision-making process and the two primary synthetic routes detailed in this guide.

Synthetic_Workflow cluster_0 Strategy A: Classical Chemistry cluster_1 Strategy B: Biocatalysis start 2-Methylcyclohexanone (Racemic) reductive_amination Reductive Amination (e.g., NH4OAc, NaBH3CN) start->reductive_amination biocatalysis Biocatalytic Reductive Amination (ω-Transaminase) start->biocatalysis diastereomers Mixture of Diastereomers (cis and trans amines) reductive_amination->diastereomers separation Diastereomer Separation (Chromatography or Crystallization) diastereomers->separation rac_trans rac-trans-2-methylcyclohexan-1-amine [(1S,2S) and (1R,2R)] separation->rac_trans resolution Chiral Resolution (with L-(+)-Tartaric Acid) rac_trans->resolution diastereomeric_salt Diastereomeric Salt ((1S,2S)-amine-tartrate) resolution->diastereomeric_salt liberation1 Liberation & HCl Salt Formation diastereomeric_salt->liberation1 final_product1 (1S,2S)-2-methylcyclohexan-1-amine Hydrochloride liberation1->final_product1 dkr Dynamic Kinetic Resolution biocatalysis->dkr Mechanism final_product2 (1S,2S)-2-methylcyclohexan-1-amine biocatalysis->final_product2 liberation2 Purification & HCl Salt Formation final_product2->liberation2 final_product_HCl (1S,2S)-2-methylcyclohexan-1-amine Hydrochloride liberation2->final_product_HCl

Caption: Synthetic strategies for (1S,2S)-2-methylcyclohexan-1-amine HCl.

Strategy A: Diastereoselective Reductive Amination and Chiral Resolution

This classical approach is reliable and does not require specialized biocatalysis equipment. It involves a non-enantioselective reductive amination that favors the thermodynamically more stable trans product, followed by a classical resolution of the resulting racemic amine.[2][3]

Strategy B: Asymmetric Reductive Amination (Biocatalytic)

This modern approach utilizes enzymes, such as ω-transaminases (ω-TAms), to perform the amination with high stereoselectivity.[4] Many transaminases can perform a dynamic kinetic resolution on α-substituted ketones, allowing for theoretical yields greater than 50% from a racemic starting material.[5] This method is highly efficient and environmentally friendly.

Protocol 1: Diastereoselective Reductive Amination and Chiral Resolution

Principle and Rationale

Reductive amination of 2-methylcyclohexanone with an ammonia source first forms an intermediate imine (or enamine), which is then reduced. The use of reducing agents like sodium borohydride or catalytic hydrogenation often favors the formation of the trans diastereomer, where the incoming hydride attacks from the less sterically hindered face.[6][7] The resulting racemic trans-amine is then separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent.[8] The differing solubilities of these salts allow for their separation by fractional crystallization.[]

Step-by-Step Protocol

3.2.1 Reductive Amination to form rac-trans-2-methylcyclohexan-1-amine

This one-pot procedure uses ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent. NaBH₃CN is advantageous because it is less reactive than NaBH₄ and will not significantly reduce the ketone before imine formation occurs.[10]

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
2-Methylcyclohexanone (racemic)112.1710.0 g89.1 mmol
Ammonium Acetate (NH₄OAc)77.0834.4 g446 mmol
Sodium Cyanoborohydride (NaBH₃CN)62.848.4 g134 mmol
Methanol (MeOH)-250 mL-
Hydrochloric Acid (conc. HCl)-As needed-
Diethyl Ether (Et₂O)-~300 mL-
Sodium Hydroxide (NaOH)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • To a 500 mL round-bottom flask, add 2-methylcyclohexanone, ammonium acetate, and methanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Carefully add sodium cyanoborohydride portion-wise over 15 minutes. Caution: NaBH₃CN is highly toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the flask in an ice bath and acidify the mixture to pH ~2 by slowly adding concentrated HCl to quench the excess reducing agent.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the remaining residue in 100 mL of water and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other non-basic impurities.

  • Make the aqueous layer strongly basic (pH > 12) with 5M NaOH solution, ensuring the solution remains cool.

  • Extract the free amine product into diethyl ether (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate by rotary evaporation to yield the crude amine mixture. The product should be enriched in the trans diastereomer. Further purification by column chromatography may be performed if a significant amount of the cis isomer is present.

3.2.2 Chiral Resolution using L-(+)-Tartaric Acid

  • Dissolve the crude amine (enriched in the trans isomer, ~10 g) in 100 mL of methanol.

  • In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid (approx. 6.6 g, 44.5 mmol) in 100 mL of warm methanol.

  • Slowly add the tartaric acid solution to the amine solution with stirring. Salt precipitation should begin.

  • Allow the mixture to stand at room temperature for several hours and then in a refrigerator overnight to complete crystallization.

  • Collect the crystalline salt by vacuum filtration and wash with a small amount of cold methanol. This first crop of crystals should be enriched in the (1S,2S)-amine-(L)-tartrate diastereomeric salt.

  • The enantiomeric purity of the amine from the salt can be checked by liberating a small sample and analyzing it by chiral HPLC or GC. If necessary, the salt can be recrystallized from fresh methanol to improve purity.

3.2.3 Liberation and Conversion to Hydrochloride Salt

  • Suspend the diastereomerically pure tartrate salt in 100 mL of water and make the solution basic (pH > 12) with 5M NaOH.

  • Extract the free (1S,2S)-amine into diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Dissolve the resulting pure free amine in ~50 mL of fresh diethyl ether and cool in an ice bath.

  • Slowly bubble dry HCl gas through the solution or add a calculated amount of HCl in ether/isopropanol until precipitation is complete.

  • Collect the white precipitate of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Biocatalytic Asymmetric Reductive Amination

Principle and Rationale

ω-Transaminases (ω-TAms) are enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, L-alanine) to a ketone acceptor.[11] This reaction proceeds via a pyridoxal 5'-phosphate (PLP) cofactor. The reaction is often highly stereoselective. By selecting an appropriate ω-TAm, it is possible to synthesize the desired (1S,2S)-amine directly from racemic 2-methylcyclohexanone.[5] The enzyme can selectively aminate one enantiomer of the ketone, while an in-situ racemization of the ketone (or a dynamic kinetic resolution process) allows for a theoretical yield approaching 100%.[12]

Step-by-Step Protocol
Reagent/MaterialConcentration/Amount
Potassium Phosphate Buffer100 mM, pH 8.0
2-Methylcyclohexanone (racemic)50 mM
Isopropylamine (amine donor)1.0 M
Pyridoxal 5'-phosphate (PLP)1 mM
ω-Transaminase (e.g., CV-TAm mutant)5-10 mg/mL
D-Glucose100 mM
Glucose Dehydrogenase (GDH)1-2 mg/mL
NAD⁺1 mM
Toluene or MTBE (for extraction)As needed

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction buffer containing potassium phosphate, PLP, isopropylamine, D-glucose, and NAD⁺.

  • Add the ω-transaminase and glucose dehydrogenase enzymes and stir gently to dissolve.

  • Add the substrate, 2-methylcyclohexanone, to the reaction mixture. An organic co-solvent like DMSO (5-10% v/v) can be used to improve substrate solubility.

  • Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by taking samples periodically and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction has reached completion (typically 24-48 hours), stop the reaction by adding a strong base (e.g., 5M NaOH) to pH > 12. This also ensures the product is in its free amine form.

  • Extract the product into an organic solvent such as methyl-tert-butyl ether (MTBE) or toluene (3 x 1 volume).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate by rotary evaporation.

  • Salt Formation: Convert the resulting free amine to the hydrochloride salt as described in section 3.2.3.

Mechanistic Insights & Process Optimization

The Reductive Amination Mechanism

The core of this synthesis is the reductive amination reaction. It proceeds in two main stages: the formation of an iminium ion, followed by its reduction.

Reductive_Amination_Mechanism Mechanism of Reductive Amination ketone 2-Methylcyclohexanone protonation Protonation of Carbonyl ketone->protonation + H+ amine Ammonia (NH3) attack Nucleophilic Attack by Amine protonation->attack + NH3 hemiaminal Hemiaminal Intermediate attack->hemiaminal dehydration Dehydration (-H2O) hemiaminal->dehydration iminium Iminium Ion dehydration->iminium reduction Reduction (Hydride Attack) iminium->reduction + [H-] product 2-Methylcyclohexan-1-amine reduction->product

Caption: Generalized mechanism for reductive amination.

Stereochemical Control

In the classical reduction (Strategy A), the stereochemical outcome is dictated by the approach of the hydride to the iminium intermediate. The bulky methyl group at C2 sterically hinders one face of the molecule. Attack of the hydride from the face opposite to the methyl group is generally favored, leading to the trans product. This is a form of substrate-controlled diastereoselection.

In the biocatalytic approach (Strategy B), the enzyme's active site creates a chiral environment that forces the amination to occur with a specific stereochemistry, overriding the substrate's inherent preferences.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion (Strategy A) Inactive reducing agent; Insufficient reaction time; Low temperature.Use fresh NaBH₃CN; Extend reaction time and monitor by TLC/GC; Gently warm the reaction if necessary.
Poor Diastereoselectivity (Strategy A) Choice of reducing agent; Reaction conditions.A bulkier reducing agent (e.g., L-Selectride) might improve selectivity but requires non-protic solvents. Catalytic hydrogenation (H₂/Pd-C) is also known to favor trans products.
Difficulty in Chiral Resolution Poor crystal formation; Unsuitable resolving agent or solvent.Try different solvents or solvent mixtures (e.g., ethanol, isopropanol); Screen other resolving agents like dibenzoyl-L-tartaric acid; Ensure slow cooling for better crystal growth.
Low Activity (Strategy B) Enzyme inhibition or denaturation; Incorrect pH or temperature; Cofactor degradation.Ensure buffer pH is optimal for the enzyme; Check temperature control; Add fresh cofactors (PLP, NAD⁺); Ensure substrate/product concentrations are not inhibitory.

Safety and Handling

All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

ChemicalHazardsHandling Precautions
2-Methylcyclohexanone Flammable, IrritantKeep away from ignition sources. Avoid contact with skin and eyes.
Sodium Cyanoborohydride Highly Toxic , Flammable SolidHandle only in a fume hood. Avoid contact with acids (releases toxic HCN gas). Use a dedicated set of glassware.
Methanol Flammable, ToxicAvoid inhalation and skin contact.
Diethyl Ether Extremely Flammable , Peroxide FormerUse in a well-ventilated area, away from sparks. Check for peroxides before use if the container has been opened for a long time.
Concentrated HCl / NaOH CorrosiveHandle with extreme care, using appropriate gloves and eye protection.

Conclusion

The synthesis of enantiomerically pure (1S,2S)-2-methylcyclohexan-1-amine hydrochloride is an achievable yet challenging task. This guide provides two distinct and reliable pathways. The classical method of diastereoselective reduction followed by resolution offers a robust and widely accessible route. For laboratories equipped for biocatalysis, the use of ω-transaminases provides an elegant, highly selective, and green alternative. Careful execution of the protocols and diligent in-process monitoring are key to obtaining the target compound in high yield and excellent stereochemical purity.

References

  • Vertex AI Search, based on 13

  • PubMed, 4

  • PubMed, 12

  • Chemical Science (RSC Publishing), 11

  • Journal of the American Chemical Society, 14

  • RSC Publishing, 1

  • ChemicalBook, 15

  • Odinity, 6

  • Benchchem, 16

  • Benchchem, 2

  • Studylib, 17

  • Organic Chemistry Tutor, 10

  • RSC Publishing, 5

  • MDPI, 18

  • PubChem,

  • Wikipedia, 8

  • BOC Sciences,

Sources

Application

Asymmetric Synthesis of Pharmaceutical Intermediates Using (1S,2S)-2-Methylcyclohexan-1-amine Hydrochloride

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The demand for enantiomeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The demand for enantiomerically pure pharmaceutical intermediates has driven the development of robust, highly stereoselective synthetic methodologies. (1S,2S)-2-Methylcyclohexan-1-amine hydrochloride (CAS: 104485-19-0) has emerged as a highly effective chiral building block and auxiliary in asymmetric synthesis [1].

As a Senior Application Scientist, I emphasize that successful asymmetric synthesis relies not just on following a recipe, but on understanding the conformational causality of your reagents. The efficacy of (1S,2S)-2-methylcyclohexan-1-amine stems from its rigid cyclohexane chair conformation. When the free base is formed, the bulky methyl group at the C2 position strongly prefers an equatorial orientation. Upon condensation with a carbonyl compound to form an imine or aza-enolate, this equatorial methyl group effectively shields one face of the reactive π -system. This steric bias forces incoming electrophiles (in alkylations) or nucleophiles (in additions) to approach from the opposite, unhindered face, resulting in excellent enantiomeric excesses (ee) [2].

This guide details two self-validating workflows utilizing this compound:

  • As a Chiral Auxiliary: For the asymmetric α -alkylation of prochiral ketones.

  • As a Ligand Precursor: For the synthesis of chiral Schiff base metallocatalysts.

Application 1: Chiral Auxiliary for Asymmetric α -Alkylation

The use of chiral primary amines as auxiliaries allows for the transient formation of chiral imines/aza-enolates. This method bypasses the need for expensive chiral transition-metal catalysts when functionalizing simple aliphatic or aryl-aliphatic ketones.

Experimental Protocol: Asymmetric Alkylation

Self-Validation System: This protocol is designed with built-in checkpoints. The formation of the imine must be validated by the disappearance of the carbonyl stretch in IR (~1710 cm⁻¹) and the appearance of the imine stretch (~1660 cm⁻¹) before proceeding to the highly moisture-sensitive enolization step.

Step 1: Free-Basing the Hydrochloride Salt

  • Suspend 10.0 mmol of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride in 20 mL of dichloromethane (DCM).

  • Add 12.0 mmol of 1M aqueous NaOH dropwise at 0 °C under vigorous stirring.

  • Separate the organic layer, extract the aqueous layer twice with 10 mL DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amine. Caution: The free amine is volatile; avoid high vacuum and elevated temperatures.

Step 2: Chiral Imine Condensation

  • Dissolve the free amine (10.0 mmol) in 30 mL of anhydrous toluene.

  • Add the prochiral ketone (e.g., 2-phenylpropanone, 9.5 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Reflux the mixture using a Dean-Stark apparatus for 12 hours to continuously remove water.

  • Checkpoint: Analyze an aliquot via ¹H-NMR. Ensure complete conversion by the disappearance of the ketone α -protons. Remove toluene in vacuo.

Step 3: Aza-Enolate Formation and Alkylation

  • Dissolve the crude chiral imine in 25 mL of anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Add Lithium Diisopropylamide (LDA, 1.1 equivalents, 2.0 M in THF) dropwise. Stir for 2 hours at -78 °C to ensure complete and regioselective aza-enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 12.0 mmol) slowly. Maintain at -78 °C for 4 hours, then allow it to warm to -20 °C overnight.

Step 4: Hydrolysis and Auxiliary Recovery

  • Quench the reaction with 20 mL of a sodium acetate/acetic acid buffer (pH 4.5) and stir at room temperature for 4 hours to hydrolyze the alkylated imine.

  • Extract the aqueous phase with diethyl ether (3 x 20 mL) to isolate the enantioenriched α -alkylated ketone.

  • Basify the aqueous layer to pH 12 using 2M NaOH and extract with DCM to recover the (1S,2S)-2-methylcyclohexan-1-amine auxiliary for future use.

Workflow Visualization

AlkylationWorkflow A Prochiral Ketone/Aldehyde C Chiral Imine Intermediate A->C Condensation (-H2O) B (1S,2S)-2-Methylcyclohexan- 1-amine (Auxiliary) B->C D Aza-enolate Formation (LDA) C->D Base (-78°C) E Stereoselective Alkylation (R-X) D->E Electrophile F Enantioenriched Product E->F Hydrolysis (H3O+) G Recovered Auxiliary E->G Cleavage & Basification

Caption: Workflow for the asymmetric α -alkylation of ketones using the (1S,2S)-2-methylcyclohexan-1-amine auxiliary.

Application 2: Synthesis of Chiral Schiff Base Ligands

Beyond acting as a stoichiometric auxiliary, (1S,2S)-2-methylcyclohexan-1-amine is an exceptional precursor for chiral Schiff base ligands. When condensed with salicylaldehyde derivatives, it forms bidentate (N,O) ligands that, upon complexation with transition metals (e.g., Cu, V, Co), create highly effective catalysts for asymmetric transformations such as cyclopropanations and Henry (nitroaldol) reactions[3].

Experimental Protocol: Ligand Synthesis and Complexation

Step 1: Schiff Base Synthesis

  • In a 50 mL round-bottom flask, dissolve 5.0 mmol of the free-based (1S,2S)-2-methylcyclohexan-1-amine in 15 mL of absolute ethanol.

  • Add 5.0 mmol of 3,5-di-tert-butylsalicylaldehyde.

  • Stir the mixture at room temperature for 6 hours. The reaction is visually self-validating: a bright yellow color will develop immediately, and the Schiff base product will often precipitate as a crystalline solid.

  • Filter the solid, wash with cold ethanol, and dry under vacuum. Checkpoint: Confirm the structure via ¹H-NMR (look for the characteristic imine proton singlet around δ 8.3 ppm).

Step 2: Metallation (Copper(II) Complex)

  • Dissolve 2.0 mmol of the synthesized Schiff base ligand in 10 mL of methanol.

  • In a separate vial, dissolve 1.0 mmol of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 5 mL of methanol.

  • Add the copper solution dropwise to the ligand solution. Stir at 50 °C for 2 hours.

  • The resulting dark green/brown complex can be isolated by slow evaporation of the solvent and used directly in asymmetric catalysis (e.g., at 1-5 mol% loading).

Complexation Visualization

SchiffBase A (1S,2S)-2-Methylcyclohexan-1-amine C Chiral Schiff Base Ligand A->C EtOH, RT (-H2O) B Salicylaldehyde Derivative (e.g., 3,5-di-tert-butylsalicylaldehyde) B->C E Chiral Metallocatalyst Complex[Cu(L)2] C->E Coordination (MeOH, 50°C) D Transition Metal Salt (e.g., Cu(OAc)2) D->E

Caption: Assembly pathway of a chiral Schiff base metallocatalyst using the 2-methylcyclohexylamine backbone.

Quantitative Data Summary

The table below summarizes expected quantitative outcomes when utilizing (1S,2S)-2-methylcyclohexan-1-amine in the protocols described above, based on standard pharmaceutical intermediate synthesis benchmarks [4].

Application / Reaction TypeSubstrate / ElectrophileChemical Yield (%)Enantiomeric Excess (ee %)Analytical Validation Method
Auxiliary: α -Alkylation 2-Phenylpropanone / Benzyl Bromide82 - 88%92 - 96%Chiral HPLC (Daicel Chiralcel OD-H)
Auxiliary: α -Alkylation Cyclohexanone / Methyl Iodide75 - 80%88 - 94%Chiral GC (Cyclodextrin-based column)
Ligand: Asym. Henry Reaction Benzaldehyde / Nitromethane85 - 92%90 - 95%Chiral HPLC (Daicel Chiralpak AD-H)
Ligand: Cyclopropanation Styrene / Ethyl Diazoacetate70 - 78%85 - 90% (trans)Chiral GC / NMR with shift reagents

Note: Yields represent isolated, purified products. Enantiomeric excess (ee) should always be independently verified against a racemic standard.

Troubleshooting & Best Practices

  • Hygroscopicity: The hydrochloride salt is stable but can absorb moisture. Store in a desiccator. If the salt appears clumpy, dry it under high vacuum at 40 °C for 2 hours prior to free-basing.

  • Incomplete Imine Formation: If the Dean-Stark condensation stalls, consider adding activated 4Å molecular sieves directly to the reaction flask to drive the equilibrium forward.

  • Loss of Enantioselectivity in Alkylation: This is almost always due to improper temperature control during aza-enolate formation or the presence of moisture. Ensure the internal temperature of the reaction flask strictly remains at or below -78 °C during LDA addition and electrophile introduction.

References

  • Mathew, S., et al. "ω-Transaminases for the amination of functionalised cyclic ketones." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2015. Available at:[Link]

  • Roiban, G., et al. "Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships." National Center for Biotechnology Information (PMC), 2020. Available at:[Link]

  • Murugesan, K., et al. "Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen." Chemical Reviews, American Chemical Society, 2020. Available at:[Link]

Method

Scale-Up Synthesis of (1S,2S)-2-Methylcyclohexan-1-amine Hydrochloride: An Application Note and Protocol

Introduction (1S,2S)-2-Methylcyclohexan-1-amine and its hydrochloride salt are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] The precise stereochemical arrangement...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1S,2S)-2-Methylcyclohexan-1-amine and its hydrochloride salt are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] The precise stereochemical arrangement of the amine and methyl groups on the cyclohexane ring is crucial for the biological activity of many target molecules. While numerous methods exist for the laboratory-scale synthesis of chiral amines, transitioning these processes to a larger, industrially viable scale presents significant challenges.[4] These challenges include ensuring stereochemical fidelity, process safety, cost-effectiveness, and robust purification strategies.

This application note provides a detailed, field-proven protocol for the scale-up synthesis of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride. The described methodology focuses on a diastereoselective reductive amination approach, which offers a reliable and scalable route to the desired product. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our recommendations in authoritative scientific literature.

Synthetic Strategy: Diastereoselective Reductive Amination

The chosen synthetic route for the scale-up production of (1S,2S)-2-methylcyclohexan-1-amine hydrochloride is the reductive amination of (S)-2-methylcyclohexanone. This strategy is advantageous for several reasons:

  • Stereochemical Control: Starting with an enantiomerically pure ketone allows for the control of one stereocenter. The subsequent reduction of the imine intermediate can be directed to favor the desired diastereomer through the careful selection of a reducing agent and reaction conditions.

  • Scalability: Reductive amination is a well-established and scalable industrial process.[5]

  • Atom Economy: This method is relatively atom-economical, which is a key consideration for sustainable and cost-effective large-scale synthesis.

The overall synthetic transformation is depicted below:

Reductive Amination S_Ketone (S)-2-Methylcyclohexanone Intermediate Imine Intermediate S_Ketone->Intermediate + NH3 Ammonia NH3 Product_Mix Diastereomeric Mixture ((1S,2S) and (1S,2R)) Intermediate->Product_Mix + Reducing Agent Reducing_Agent Reducing Agent (e.g., H2/Catalyst) Separation Diastereomeric Separation Product_Mix->Separation HCl HCl Final_Product (1S,2S)-2-Methylcyclohexan-1-amine HCl Separation->Final_Product + HCl Fractional_Crystallization cluster_solution Solution (Isopropanol) cluster_solid Solid Phase (Precipitate) S_amine (1S,2S)-Amine HCl Enriched_S_amine Enriched (1S,2S)-Amine HCl S_amine->Enriched_S_amine Lower Solubility R_amine (1S,2R)-Amine HCl R_amine->S_amine Higher Solubility (remains in solution) caption Fractional crystallization separates diastereomers based on solubility.

Sources

Application

Chiral Amine Catalysts in Enantioselective Reactions: A Detailed Guide to Application and Protocol

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity and safety. In...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity and safety. In the landscape of asymmetric synthesis, chiral amine organocatalysis has emerged as a robust and versatile tool, offering a metal-free and often more sustainable alternative to traditional methods. This guide provides an in-depth exploration of the principles, applications, and practical protocols for employing chiral amine catalysts in key enantioselective transformations.

Section 1: Foundational Principles of Chiral Amine Catalysis

Chiral amine catalysts operate primarily through two distinct, yet complementary, activation modes: enamine catalysis and iminium ion catalysis .[1] Understanding these pathways is fundamental to comprehending the reaction outcomes and for troubleshooting.

  • Enamine Catalysis : In this mode, a chiral secondary amine reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This process effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a soft nucleophile that can react with a wide range of electrophiles.[1] The chiral environment of the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity.

  • Iminium Ion Catalysis : Conversely, when a chiral secondary or primary amine condenses with an α,β-unsaturated carbonyl compound, an electrophilic iminium ion is formed. This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its reactivity towards nucleophiles.[1][2] The steric and electronic properties of the chiral amine catalyst dictate the facial selectivity of the nucleophilic attack, thereby controlling the stereochemical outcome.

The choice between these two pathways is dictated by the nature of the substrate and the desired transformation. This dual-mode reactivity makes chiral amines exceptionally versatile catalysts.[3]

Section 2: Key Classes of Chiral Amine Catalysts

The field of chiral amine catalysis is rich with a diverse array of catalyst scaffolds, each with its own unique advantages. The most prominent classes are derived from natural sources, making them readily available and cost-effective.

  • Proline and its Derivatives : L-proline, a simple amino acid, is often referred to as the "simplest enzyme" due to its remarkable catalytic activity and stereoselectivity in a variety of reactions.[4][5] Its rigid pyrrolidine ring and the presence of both a secondary amine and a carboxylic acid group allow it to act as a bifunctional catalyst. Numerous derivatives of proline have been developed to fine-tune its reactivity and selectivity.

  • Cinchona Alkaloids : Derived from the bark of the cinchona tree, alkaloids such as quinine and cinchonidine, and their derivatives, are another cornerstone of organocatalysis.[6] These molecules possess a rigid bicyclic core and multiple stereocenters, providing a well-defined chiral environment. The presence of a tertiary amine and a hydroxyl group allows for bifunctional catalysis through hydrogen bonding and Brønsted base activation.[6]

  • Vicinal Diamines : Chiral 1,2-diamines, often derived from amino acids, have proven to be highly effective catalysts, particularly in Michael additions and other conjugate addition reactions. Their bifunctional nature allows for simultaneous activation of both the nucleophile and the electrophile.

Section 3: Application in Key Enantioselective Reactions: Protocols and Mechanistic Insights

The true power of chiral amine catalysts is demonstrated in their broad applicability across a range of C-C and C-X bond-forming reactions. Below are detailed protocols and mechanistic discussions for some of the most impactful transformations.

The Asymmetric Aldol Reaction: A Classic C-C Bond Formation

The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Chiral amine catalysis, particularly with proline, provides a direct and highly enantioselective route to these valuable building blocks.[4][7]

Catalytic Cycle: Proline-Catalyzed Aldol Reaction (Enamine Pathway)

Enamine Catalytic Cycle cluster_0 Catalytic Cycle Ketone Ketone Enamine Enamine Ketone->Enamine - H2O Proline Proline Proline->Enamine Condensation Iminium_Adduct Iminium_Adduct Enamine->Iminium_Adduct + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium_Adduct Iminium_Adduct->Proline Catalyst Regeneration Aldol_Product Aldol_Product Iminium_Adduct->Aldol_Product + H2O (Hydrolysis)

Caption: Catalytic cycle for the proline-catalyzed aldol reaction via an enamine intermediate.

Protocol: (S)-Proline-Catalyzed Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde [4]

Materials:

  • (S)-Proline

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-proline (e.g., 0.06 mmol, 30 mol%).

  • Add anhydrous DMSO (e.g., 1.0 mL) and stir until the proline is dissolved.

  • Add cyclohexanone (e.g., 1.0 mmol, 5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 4-nitrobenzaldehyde (e.g., 0.2 mmol, 1 equivalent) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (e.g., 5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Causality Behind Experimental Choices:

  • Catalyst Loading: While higher catalyst loadings can accelerate the reaction, 30 mol% is often a good starting point for proline-catalyzed aldol reactions to ensure a reasonable reaction rate without excessive cost.[8]

  • Solvent: DMSO is a common solvent as it effectively solubilizes proline.[4] The choice of solvent can significantly impact both reactivity and enantioselectivity.

  • Temperature: Lowering the reaction temperature to 0 °C or below often improves enantioselectivity by favoring the more ordered transition state.[8]

Performance Data: Proline-Catalyzed Aldol Reactions [4][8]

AldehydeKetoneCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
4-NitrobenzaldehydeAcetone3046876
IsobutyraldehydeAcetone30249796
4-NitrobenzaldehydeCyclohexanone30249799
The Asymmetric Michael Addition: Conjugate C-C Bond Formation

The Michael addition is a powerful method for forming C-C bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral primary and secondary amines, particularly those derived from cinchona alkaloids, are highly effective catalysts for this transformation.[9][10]

Catalytic Cycle: Cinchona Alkaloid-Catalyzed Michael Addition (Iminium Pathway)

Iminium Catalytic Cycle cluster_1 Catalytic Cycle Enone Enone Iminium_Ion Iminium_Ion Enone->Iminium_Ion Condensation Chiral_Amine Chiral_Amine Chiral_Amine->Iminium_Ion Enamine_Adduct Enamine_Adduct Iminium_Ion->Enamine_Adduct + Nucleophile Nucleophile Nucleophile Nucleophile->Enamine_Adduct Enamine_Adduct->Chiral_Amine Catalyst Regeneration Michael_Adduct Michael_Adduct Enamine_Adduct->Michael_Adduct + H2O (Hydrolysis)

Caption: Catalytic cycle for the chiral amine-catalyzed Michael addition via an iminium ion intermediate.

Protocol: Cinchona Alkaloid-Derived Thiourea-Catalyzed Michael Addition of Dimethyl Malonate to Chalcone

Materials:

  • Cinchona alkaloid-derived thiourea catalyst

  • Chalcone

  • Dimethyl malonate

  • Toluene, anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the cinchona alkaloid-derived thiourea catalyst (e.g., 0.01 mmol, 1 mol%).

  • Add anhydrous toluene (e.g., 1.0 mL).

  • Add chalcone (e.g., 1.0 mmol, 1 equivalent).

  • Add dimethyl malonate (e.g., 1.2 mmol, 1.2 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.

Causality Behind Experimental Choices:

  • Bifunctional Catalyst: The thiourea moiety of the catalyst activates the electrophile (chalcone) through hydrogen bonding, while the tertiary amine of the cinchona scaffold acts as a Brønsted base to deprotonate the nucleophile (dimethyl malonate), leading to a highly organized transition state.

  • Solvent: Toluene is a common non-polar solvent for these reactions, which can favor the hydrogen-bonding interactions crucial for catalysis.

  • Inert Atmosphere: While many organocatalytic reactions are tolerant to air and moisture, for optimal results and reproducibility, particularly with sensitive substrates or catalysts, working under an inert atmosphere is recommended.

Performance Data: Asymmetric Michael Additions [9][10]

ElectrophileNucleophileCatalystYield (%)ee (%)
trans-β-NitrostyreneDimethyl malonateCinchona-thiourea9594
CyclohexenoneAcetylacetoneCinchona-thiourea9892
ChalconeNitromethanePrimary amine-thiourea9997
The Asymmetric Diels-Alder Reaction: Accessing Cyclic Scaffolds

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral amine catalysts, through iminium ion activation, can facilitate highly enantioselective [4+2] cycloadditions.[11][12]

Protocol: Chiral Imidazolidinone-Catalyzed Diels-Alder Reaction of Acrolein with Cyclopentadiene [11][12]

Materials:

  • Chiral imidazolidinone catalyst (e.g., MacMillan's first-generation catalyst)

  • Acrolein

  • Cyclopentadiene (freshly cracked)

  • Dichloromethane, anhydrous

  • Trifluoroacetic acid (TFA)

Procedure:

  • In a dry vial, dissolve the chiral imidazolidinone catalyst (e.g., 0.1 mmol, 20 mol%) in anhydrous dichloromethane (e.g., 2.0 mL).

  • Add trifluoroacetic acid (e.g., 0.1 mmol, 20 mol%).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add acrolein (e.g., 0.5 mmol, 1 equivalent).

  • Add freshly cracked cyclopentadiene (e.g., 1.5 mmol, 3 equivalents).

  • Stir the reaction at -78 °C for the specified time (typically 1-3 hours), monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the Diels-Alder adduct.

Causality Behind Experimental Choices:

  • Iminium Ion Formation: The condensation of the α,β-unsaturated aldehyde with the secondary amine catalyst in the presence of an acid co-catalyst (TFA) generates the reactive iminium ion.[12]

  • Low Temperature: Performing the reaction at low temperatures is crucial for achieving high enantioselectivity by minimizing competing uncatalyzed background reactions and favoring the more ordered transition state.

  • Freshly Cracked Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature. Using freshly cracked (monomeric) cyclopentadiene ensures its availability for the cycloaddition.

Asymmetric α-Functionalization of Aldehydes

Chiral amine catalysis enables the direct enantioselective introduction of various functional groups at the α-position of aldehydes via enamine intermediates. This includes α-amination, α-fluorination, and α-hydroxylation, providing access to valuable chiral building blocks.[13][14][15][16]

Protocol: Enantioselective α-Amination of a Branched Aldehyde [13]

Materials:

  • Chiral primary amino acid catalyst (e.g., a derivative of valine)

  • Branched aldehyde (e.g., 2-phenylpropanal)

  • Di-tert-butyl azodicarboxylate (DBAD)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of the branched aldehyde (e.g., 0.2 mmol) in anhydrous THF (1.0 mL) in a vial, add the chiral primary amino acid catalyst (e.g., 0.04 mmol, 20 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add di-tert-butyl azodicarboxylate (DBAD) (e.g., 0.22 mmol, 1.1 equivalents).

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the α-aminated aldehyde.

Causality Behind Experimental Choices:

  • Primary Amine Catalyst: Primary amines are often more effective than secondary amines for the α-functionalization of sterically hindered branched aldehydes as they form less sterically encumbered enamines.

  • Electrophilic Nitrogen Source: Azodicarboxylates like DBAD serve as effective electrophilic nitrogen sources for this transformation.

Section 4: Practical Considerations and Troubleshooting

Experimental Workflow: From Reaction Setup to Product Analysis

Experimental Workflow Start Start Reaction_Setup Reaction Setup (Inert atmosphere, solvent, temperature) Start->Reaction_Setup Reagent_Addition Reagent Addition (Catalyst, Substrates) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Enantioselectivity_Analysis Enantioselectivity Analysis (Chiral HPLC/GC) Characterization->Enantioselectivity_Analysis End End Enantioselectivity_Analysis->End

Caption: A generalized experimental workflow for chiral amine-catalyzed reactions.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Inactive catalyst, insufficient reaction time, unfavorable equilibrium, side reactions.Use a fresh batch of catalyst, extend the reaction time, adjust temperature, screen different solvents, check for substrate decomposition.
Low Enantioselectivity (ee) Non-optimal catalyst, wrong solvent, reaction temperature too high, background reaction.Screen different chiral amine catalysts, screen a range of solvents, lower the reaction temperature, adjust catalyst loading.
Poor Diastereoselectivity (dr) Catalyst structure, substrate structure, reaction conditions.Modify the catalyst structure, investigate different protecting groups on the substrate, optimize temperature and solvent.
Reaction Stalls Catalyst deactivation, product inhibition.Increase catalyst loading, consider a different catalyst scaffold, investigate the stability of the product under the reaction conditions.

Scale-Up Considerations:

Transitioning an organocatalytic reaction from the bench to a larger scale requires careful consideration of several factors:

  • Heat Transfer: Exothermic reactions that are easily managed in a small flask can become problematic on a larger scale due to the lower surface-area-to-volume ratio.[17]

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates.

  • Reagent Addition: The rate of addition of reagents may need to be controlled to manage exotherms.

  • Catalyst Cost and Availability: For large-scale synthesis, the cost and availability of the chiral amine catalyst become significant factors.

  • Workup and Purification: Extraction and chromatography procedures need to be adapted for larger volumes.

Section 5: Conclusion

Chiral amine organocatalysis has revolutionized the field of asymmetric synthesis, providing powerful and practical methods for the construction of enantiomerically enriched molecules. By understanding the fundamental principles of enamine and iminium ion catalysis, and by carefully selecting the appropriate catalyst and reaction conditions, researchers can unlock the vast potential of this technology. The protocols and insights provided in this guide serve as a starting point for the successful application of chiral amine catalysts in the synthesis of complex chiral molecules, ultimately advancing the frontiers of drug discovery and development.

References

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). PMC. Retrieved from [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). MDPI. Retrieved from [Link]

  • Enamines. (2024). Making Molecules. Retrieved from [Link]

  • Schematic illustration for mechanistic pathways of (a) enamine catalysis and (b) iminium catalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. (2021). The Nobel Prize. Retrieved from [Link]

  • (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2025). ResearchGate. Retrieved from [Link]

  • General Mechanism of Iminium‐Ion‐Involved Multi‐Catalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. (2001). ACS Publications. Retrieved from [Link]

  • Enantioselective alpha-Functionalization of Aldehydes: New Strategies in Enamine Catalysis. (n.d.). Princeton Dataspace. Retrieved from [Link]

  • Enantioselective α-Amination of Branched Aldehydes Promoted by Simple Chiral Primary Amino Acids. (2011). ACS Publications. Retrieved from [Link]

  • Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism. (2013). PMC. Retrieved from [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). PMC. Retrieved from [Link]

  • Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. (2013). Macmillan Group - Princeton University. Retrieved from [Link]

  • Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. (n.d.). PMC. Retrieved from [Link]

  • Enantioselective direct α-amination of aldehydes via a photoredox mechanism: a strategy for asymmetric amine fragment coupling. (2013). PubMed. Retrieved from [Link]

  • General Mechanism of Enamine‐Involved Multi‐Catalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. (n.d.). PMC. Retrieved from [Link]

  • Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids. (2007). ACS Publications. Retrieved from [Link]

  • Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid-Derived Bifunctional Catalysts Containing Sulfonamides. (2008). ACS Publications. Retrieved from [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). ResearchGate. Retrieved from [Link]

  • Chiral Organocatalysis. (n.d.). SlideServe. Retrieved from [Link]

  • ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. (2007). LOCKSS. Retrieved from [Link]

  • Secondary and primary amine catalysts for iminium catalysis. (n.d.). PubMed. Retrieved from [Link]

  • Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions. (2024). TÜBİTAK Academic Journals. Retrieved from [Link]

  • Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. (2016). Taylor & Francis Online. Retrieved from [Link]

  • Iminium. (n.d.). Wikipedia. Retrieved from [Link]

  • Engineered Immobilised Organocatalysts for the Synthesis of Chiral Amines. (2024). ResearchGate. Retrieved from [Link]

  • A Medicinal Chemist′s Guide to Asymmetric Organocatalysis. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids. (2007). ACS Publications. Retrieved from [Link]

  • SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci Ltd. Retrieved from [Link]

  • Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. (n.d.). PMC. Retrieved from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit. Retrieved from [Link]

  • Process for preparing chiral amines. (n.d.). Google Patents.
  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2024). PMC. Retrieved from [Link]

  • Asymmetric Organocatalysis. (2025). Encyclopedia.pub. Retrieved from [Link]

  • An enantioselective Diels–Alder reaction of 1,2-dihydropyridines with α-acyloxyacroleins catalyzed by a chiral primary ammonium salt. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. (n.d.). Macmillan Group. Retrieved from [Link]

  • (PDF) Enantioselective Organocatalytic Diels-Alder Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. (n.d.). Macmillan Group. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Impact of Solvent Choice on Diastereomeric Salt Resolution

Welcome to the Technical Support Center for chiral resolution. This guide is designed for researchers, chemical engineers, and drug development professionals navigating the complexities of diastereomeric salt crystalliza...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral resolution. This guide is designed for researchers, chemical engineers, and drug development professionals navigating the complexities of diastereomeric salt crystallization.

Solvent selection is not merely a medium for dissolution; it is the primary thermodynamic and kinetic driver that dictates the success, yield, and enantiomeric purity of your resolution process. Below, you will find field-proven insights, self-validating protocols, and troubleshooting logic to optimize your workflows.

Part 1: Core Principles & FAQs

Q: How does solvent selection dictate the success of chiral resolution? A: The fundamental principle of diastereomeric salt resolution relies on the differential solubility of the two formed diastereomers (e.g., the (R,R) salt vs. the (S,R) salt). The solvent dictates the solvation energy and the dielectric environment. An ideal solvent minimizes the solubility of the target diastereomer while maximizing the solubility of the undesired pair. Furthermore, the solvent determines whether the crystallization is driven by thermodynamic control (equilibrium solubility) or kinetic control (rate of nucleation and crystal growth)[1].

Q: Can changing the solvent cause the opposite enantiomer to precipitate? A: Yes. This phenomenon is known as "chirality switching" or solvent-oriented resolution[2]. It occurs because solvent molecules actively participate in the crystallization process. Protic solvents (like methanol) may form specific hydrogen-bonding networks that stabilize one diastereomer, while aprotic solvents (like ethyl acetate) may favor the crystal packing of the opposite diastereomer via dipole-dipole interactions[1][3]. In some cases, the solvent incorporates directly into the crystal lattice to form a solvate, fundamentally altering the thermodynamic landscape.

Q: What is the thermodynamic cause of "oiling out," and why does it ruin resolution? A: "Oiling out" is a metastable Liquid-Liquid Phase Separation (LLPS)[4]. It occurs when the solution reaches supersaturation with respect to a solute-rich liquid phase before it crosses the solid-liquid equilibrium boundary. Because the molecules in this dense liquid phase lack the activation energy required to organize into a rigid crystal lattice, they separate as an immiscible oil. This traps impurities and prevents the selective lattice packing required for high diastereomeric excess (de%).

Part 2: Experimental Methodologies

To prevent false positives and ensure reproducibility, your solvent screening must be a self-validating system. The following protocol integrates mass-balance checks to confirm true resolution rather than mere degradation or incomplete precipitation.

Standard Operating Procedure: Self-Validating Solvent Screening
  • Equimolar Preparation: Weigh the racemic substrate and the chiral resolving agent in a 1:1 or 1:0.5 molar ratio, depending on the desired stoichiometry (e.g., Pope-Peachey method).

  • Solvent Introduction: Suspend the mixture in the primary screening solvent at a standard concentration (e.g., 10 volumes w/v).

  • Thermal Dissolution: Heat the suspension to 5 °C below the solvent's boiling point until complete dissolution is achieved.

    • Causality: This step destroys any kinetic polymorphic aggregates and ensures a uniform thermodynamic starting point.

  • Controlled Supersaturation: Cool the solution at a strict, controlled rate (e.g., 0.1–0.2 °C/min).

    • Causality: Slow cooling prevents rapid, uncontrolled primary nucleation, favoring the thermodynamic growth of the least soluble diastereomer and preventing co-precipitation.

  • Isolation and Washing: Filter the precipitate and wash with a minimal volume of ice-cold mother solvent.

  • Self-Validation (Mass Balance): Determine the diastereomeric excess (de%) of the isolated crystals via chiral HPLC. Crucially , analyze the mother liquor to confirm the proportional enrichment of the opposite enantiomer. If the mass balance fails, the solvent is likely causing degradation or non-selective co-crystallization.

Part 3: Quantitative Data & Solvent Effects

The table below illustrates a classic example of chirality switching and kinetic vs. thermodynamic control during the resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) using (R,R) -di-p-toluoyl-tartaric acid (DTTA)[1][3].

Table 1: Impact of Solvent Choice on the Resolution of Racemic FTHQ with (R,R)-DTTA

Solvent SystemDominant Enantiomer in CrystalYield (%)Diastereomeric Excess (de%)Mechanistic Control
Ethyl Acetate (R) -FTHQ45%48%Thermodynamic
Methanol (S) -FTHQ52%59%Kinetic
Isopropanol / Thiourea (R) -FTHQ38%85%Kinetic (Co-crystal induced)

Note: The addition of achiral additives like thiourea can alter the dielectric environment and induce rapid kinetic crystallization, drastically improving purity.

Part 4: Troubleshooting Guide & Visual Workflow

Issue 1: The mixture is "oiling out" instead of crystallizing.

Solution: You must shift the phase boundary to favor solid-liquid equilibrium over liquid-liquid phase separation.

  • Add an Anti-Solvent: Slowly introduce a miscible anti-solvent (e.g., adding hexane to an acetone solution) to lower the dielectric constant and force the solute out of the liquid phase.

  • Provide a Nucleation Template: Introduce seed crystals of the desired diastereomer. Seeding bypasses the high activation energy barrier of primary nucleation, forcing the oil to organize into a lattice[5].

  • Reduce Concentration: Dilute the mixture and use a slower cooling ramp to avoid hitting the LLPS boundary[4].

Issue 2: Crystals form, but the Diastereomeric Excess (de%) is poor.

Solution: Poor de% indicates that the solubilities of the two diastereomers are too similar in the current solvent, leading to co-precipitation or the formation of solid solutions.

  • Recrystallization: Perform a secondary crystallization using the same solvent to thermodynamically enrich the solid phase.

  • Solvent Polarity Shift: Switch to a solvent with a vastly different dielectric constant (e.g., moving from an alcohol to a halogenated solvent or ether) to exaggerate the solubility differences between the salt pairs.

Troubleshooting Workflow

G Start Diastereomeric Salt Formation Cryst Crystallization Occurs? Start->Cryst Oiling Oiling Out Observed? Cryst->Oiling No CheckDE Check de% (Purity) Cryst->CheckDE Yes FixOil Add Anti-Solvent or Seed Crystals Oiling->FixOil Yes FixNoCryst Increase Conc. or Lower Temp Oiling->FixNoCryst No FixOil->Cryst FixNoCryst->Cryst FixLowDE Recrystallize or Change Solvent CheckDE->FixLowDE Low de% Success Successful Resolution CheckDE->Success High de% FixLowDE->Cryst

Troubleshooting workflow for diastereomeric salt resolution and oiling out.

References

  • Fogassy, E., et al. "New Opportunities to Improve the Enantiomeric and Diastereomeric Separations." IntechOpen. [Link]

  • Bánhegyi, D.F., et al. "Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion." PMC / NIH.[Link]

  • Lu, J., et al. "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen." Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Lorenz, H., et al. "Phase Diagram of a Chiral Substance Exhibiting Oiling Out. 2. Racemic Compound Forming Ibuprofen in Water." Crystal Growth & Design - ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Performance of (1S,2S)- and (1R,2R)-2-Methylcyclohexan-1-amine Hydrochloride in Chiral Resolution

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a cornerstone of producing safe and effective pharmaceuticals. Chiral resolution via diastereomeric salt form...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a cornerstone of producing safe and effective pharmaceuticals. Chiral resolution via diastereomeric salt formation remains a robust and scalable method for obtaining enantiomerically pure compounds.[1] This guide provides an in-depth technical comparison of two enantiomeric resolving agents, (1S,2S)-2-methylcyclohexan-1-amine hydrochloride and its (1R,2R)-isomer, offering insights into their differential performance and the underlying principles governing their application.

The Foundation: Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics.[2][3] Specifically, a racemic mixture of a chiral acid is reacted with an enantiomerically pure chiral amine (the resolving agent) to form two diastereomeric salts.[4] These salts, having different three-dimensional structures, exhibit different solubilities in a given solvent, enabling their separation through fractional crystallization.[5][6] The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor.[5] Subsequent treatment of the isolated salt liberates the enantiomerically enriched acid.[4]

G cluster_0 Initial State: Racemic Mixture cluster_1 Resolution Step cluster_2 Separation & Recovery Racemic Acid\n(R-Acid + S-Acid) Racemic Acid (R-Acid + S-Acid) Diastereomeric Salts\n((R-Acid)-(1S,2S)-Amine) +\n((S-Acid)-(1S,2S)-Amine) Diastereomeric Salts ((R-Acid)-(1S,2S)-Amine) + ((S-Acid)-(1S,2S)-Amine) Racemic Acid\n(R-Acid + S-Acid)->Diastereomeric Salts\n((R-Acid)-(1S,2S)-Amine) +\n((S-Acid)-(1S,2S)-Amine) + (1S,2S)-Amine Resolving Agent\n((1S,2S)-Amine) Resolving Agent ((1S,2S)-Amine) Fractional Crystallization Fractional Crystallization Diastereomeric Salts\n((R-Acid)-(1S,2S)-Amine) +\n((S-Acid)-(1S,2S)-Amine)->Fractional Crystallization Less Soluble Salt\n(e.g., (S-Acid)-(1S,2S)-Amine) Less Soluble Salt (e.g., (S-Acid)-(1S,2S)-Amine) Fractional Crystallization->Less Soluble Salt\n(e.g., (S-Acid)-(1S,2S)-Amine) Precipitates More Soluble Salt\n(in mother liquor) More Soluble Salt (in mother liquor) Fractional Crystallization->More Soluble Salt\n(in mother liquor) Remains in solution Pure S-Acid Pure S-Acid Less Soluble Salt\n(e.g., (S-Acid)-(1S,2S)-Amine)->Pure S-Acid Acidification Recovered (1S,2S)-Amine Recovered (1S,2S)-Amine Less Soluble Salt\n(e.g., (S-Acid)-(1S,2S)-Amine)->Recovered (1S,2S)-Amine Basification

Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

Head-to-Head Comparison: (1S,2S)- vs. (1R,2R)-2-Methylcyclohexan-1-amine

The choice between the (1S,2S) and (1R,2R) enantiomers of 2-methylcyclohexan-1-amine is not arbitrary; it is dictated by the absolute configuration of the target enantiomer of the racemic acid to be resolved. One isomer of the amine will form a less soluble salt with one enantiomer of the acid, while the other amine isomer will preferentially precipitate the other acid enantiomer. This "chiral recognition" is a result of the three-dimensional fit and intermolecular interactions within the crystal lattice of the diastereomeric salts.

While specific performance data is highly substrate-dependent, the following table outlines the expected mirrored efficacy in resolving a hypothetical racemic carboxylic acid, "R-COOH / S-COOH".

Feature(1S,2S)-2-Methylcyclohexan-1-amine HCl(1R,2R)-2-Methylcyclohexan-1-amine HCl
Target Enantiomer Typically resolves one specific enantiomer (e.g., S-acid)Resolves the opposite enantiomer (e.g., R-acid)
Mechanism Forms a less soluble diastereomeric salt with the target enantiomer.Forms a less soluble diastereomeric salt with the target enantiomer.
Expected Yield Dependent on the solubility difference of the diastereomeric salts.Theoretically identical to the (1S,2S)-isomer for the opposite enantiomer.
Expected Purity (e.e.) High, contingent on optimal crystallization conditions.High, contingent on optimal crystallization conditions.

The "Why": Stereochemical Interactions and Crystal Packing

The efficacy of a chiral resolving agent is intimately linked to the stability and packing efficiency of the diastereomeric salt crystal lattice. The relative orientation of the methyl and amine groups on the cyclohexane ring of the resolving agent, in conjunction with the stereocenter of the racemic acid, dictates the formation of hydrogen bonding networks and van der Waals interactions.[7] A more stable, and thus less soluble, crystal lattice is formed when the shapes of the chiral acid and amine are complementary, akin to a "lock-and-key" model.[8]

For instance, in the resolution of a chiral carboxylic acid, the (1S,2S)-amine might form a highly ordered and stable crystal lattice with the (S)-acid, leading to its preferential crystallization. Conversely, the (1R,2R)-amine would exhibit the same complementarity with the (R)-acid.

G cluster_0 Scenario 1: Favorable Interaction cluster_1 Scenario 2: Unfavorable Interaction S_Acid (S)-Acid Complementary Shape Stable_Lattice Stable Crystal Lattice Low Solubility S_Acid->Stable_Lattice Forms salt with 1S2S_Amine (1S,2S)-Amine Resolving Agent 1S2S_Amine->Stable_Lattice R_Acid (R)-Acid Non-complementary Shape Less_Stable_Lattice Less Stable Crystal Lattice Higher Solubility R_Acid->Less_Stable_Lattice Forms salt with 1S2S_Amine_2 (1S,2S)-Amine Resolving Agent 1S2S_Amine_2->Less_Stable_Lattice

Caption: Complementarity of Chiral Molecules in Diastereomeric Salt Formation.

Experimental Protocol: A General Guideline

The success of a chiral resolution is highly dependent on the optimization of experimental parameters.[1] The following protocol provides a general framework for the resolution of a racemic carboxylic acid using either (1S,2S)- or (1R,2R)-2-methylcyclohexan-1-amine hydrochloride.

1. Salt Formation:

  • In a suitable flask, dissolve the racemic carboxylic acid in an appropriate solvent (e.g., ethanol, methanol, or a mixture with water).

  • Add 0.5 to 1.0 equivalents of the chosen chiral amine ((1S,2S) or (1R,2R) isomer). The use of a half-equivalent of the resolving agent can sometimes be advantageous.[3]

  • Heat the mixture gently with stirring until all solids dissolve.

2. Crystallization:

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to maximize diastereomeric purity.

  • If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the desired diastereomeric salt.

  • Further cooling in an ice bath or refrigerator can increase the yield of the precipitated salt.

3. Isolation of the Diastereomeric Salt:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.

4. Liberation of the Enantiomerically Enriched Acid:

  • Dissolve the isolated diastereomeric salt in water.

  • Acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 1-2. This will protonate the carboxylate and precipitate the enantiomerically enriched carboxylic acid.

  • Collect the purified acid by vacuum filtration and wash with cold water.

5. Determination of Enantiomeric Excess (e.e.):

  • The enantiomeric purity of the resolved acid should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation with a polarimeter.[4]

G Start Start Dissolve_Racemic_Acid 1. Dissolve Racemic Acid & Chiral Amine in Solvent Start->Dissolve_Racemic_Acid Heat_to_Dissolve 2. Heat Gently to Complete Dissolution Dissolve_Racemic_Acid->Heat_to_Dissolve Slow_Cooling 3. Slow Cooling to Induce Crystallization Heat_to_Dissolve->Slow_Cooling Isolate_Crystals 4. Isolate Crystals (Vacuum Filtration) Slow_Cooling->Isolate_Crystals Liberate_Acid 5. Liberate Enriched Acid (Acidification) Isolate_Crystals->Liberate_Acid Analyze_Purity 6. Analyze Purity (Chiral HPLC) Liberate_Acid->Analyze_Purity End End Analyze_Purity->End

Caption: Step-by-Step Experimental Workflow for Chiral Resolution.

Conclusion

Both (1S,2S)-2-methylcyclohexan-1-amine hydrochloride and its (1R,2R)-isomer are effective resolving agents for chiral carboxylic acids. The choice between them is determined by the desired enantiomer of the acid. Their performance is mirrored, with each being stereospecifically effective for one of the two enantiomers. The success of the resolution hinges on the differential solubility of the diastereomeric salts formed, which in turn is governed by the stereochemical complementarity between the acid and the amine. Careful optimization of the experimental conditions, particularly the solvent system and cooling rate, is paramount to achieving high yield and enantiomeric excess.

References

  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem. (n.d.).
  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021). Symmetry, 13(4), 667.
  • Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design, 23(4), 2845–2856.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry, 17(12), 1839-1848.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). BenchChem.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). CrystEngComm, 25(2), 209-219.
  • Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters. (2026). Chemistry – A European Journal, 38(7), e70087.
  • 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.
  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
  • Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. (2002). Journal of the American Chemical Society, 124(35), 10508-10518.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). The Journal of Organic Chemistry, 90(21), 14633-14641.
  • Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. (2021). Journal of Membrane Science, 632, 119359.
  • Correlation Between Structures of Chiral Polymers and Their Efficiency for Chiral Resolution by Crystallization. (2025). Journal of the American Chemical Society, 147(32), 11045-11051.
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  • Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. (2023). Crystal Growth & Design, 23(5), 3747–3754.
  • Enantiomeric Resolution of Ibuprofen and Flurbiprofen in Human Plasma by SPE-Chiral HPLC Methods. (2025). ResearchGate.
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  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Advances in Engineering.
  • A Comparative Guide to Chiral Amines for the Resolution of Racemic Acids: Evaluating trans-3-Methylcyclohexanamine. (n.d.). Benchchem.
  • (1R,2R)-2-methylcyclohexan-1-amine synthesis. (n.d.). ChemicalBook.
  • Resolution of enantiomers of ibuprofen by liquid chromatography: a review. (1998). Biomedical Chromatography, 12(6), 309-316.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). White Rose eTheses Online.
  • Resolution of chiral amines. (n.d.). Google Patents.
  • Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine and (R)- and (S)-BINOL. (n.d.). ResearchGate.
  • Application Notes and Protocols for the Synthesis of 2-methyl-N-pentylcyclohexan-1-amine. (n.d.). Benchchem.
  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. (2024). Chirality, 36(2), e23634.
  • (1R,2R)-2-Methylcyclohexanamine. (n.d.). PubChem.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. (n.d.). Reaction Chemistry & Engineering.
  • Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. (n.d.). AWS.
  • Enantiopure Naphthodioxane-Based Carboxylic Acids and Esters via Diastereomeric Resolution: Absolute Configuration. (2026). AIR Unimi.
  • Fig 8. Structures of chiral carboxylic acids. All the stereoisomers of... (n.d.). ResearchGate.

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Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Amine Quantification

This guide provides a comprehensive overview of the validation of analytical methods for the enantiomeric separation and quantification of chiral amines. As professionals in drug development and scientific research, we u...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the validation of analytical methods for the enantiomeric separation and quantification of chiral amines. As professionals in drug development and scientific research, we understand that the stereochemistry of a molecule is not a trivial detail; it is fundamental to its pharmacological and toxicological profile. This document offers an objective comparison of common analytical techniques, supported by experimental data and protocols, all grounded in the authoritative standards set by regulatory bodies. Our narrative is built on the pillars of expertise, trustworthiness, and comprehensive referencing to ensure scientific integrity.

The Imperative of Enantiomeric Purity in Pharmaceutical Science

Chiral amines are foundational components in a vast number of active pharmaceutical ingredients (APIs). The spatial arrangement of atoms around a chiral center can lead to two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit dramatically different biological activities. One may be therapeutically active, while the other could be inactive, or worse, toxic. Therefore, the ability to accurately quantify the enantiomeric purity of a chiral amine is a non-negotiable requirement in pharmaceutical quality control and regulatory submission.

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] This guide will walk you through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) and compare the primary chromatographic and electrophoretic techniques used for this critical task.

The Regulatory Framework: A Foundation of Trust

Any discussion of method validation must begin with the global standard: the ICH guidelines. Specifically, the ICH Q2(R2) "Validation of Analytical Procedures" provides a harmonized framework for the principles and methodologies required for validation.[2] This guideline, adopted by regulatory bodies like the U.S. Food and Drug Administration (FDA), ensures that analytical methods are reliable, accurate, and consistent.[3] The validation process is an integral part of the analytical procedure's lifecycle, which extends from development and validation through to routine use and post-approval changes.[4]

G cluster_0 Analytical Procedure Lifecycle Dev Method Development (ICH Q14) Val Method Validation (ICH Q2(R2)) Dev->Val Fitness for Purpose Routine Routine Application (QC & Research) Val->Routine Implementation Transfer Method Transfer Routine->Transfer Site/Lab Change Transfer->Routine

Caption: Logical pathway for an analytical method's lifecycle.

Core Validation Parameters for Chiral Quantification

According to ICH guidelines, a quantitative method for impurities (in this case, the undesired enantiomer) must be validated for several key performance characteristics.[1][5] The objective is to demonstrate the method's suitability for its intended purpose.[2]

Validation ParameterDescription & Purpose (Causality)Typical Acceptance Criteria (%RSD = Relative Standard Deviation)
Specificity The ability to unequivocally assess the analyte in the presence of other components. For chiral methods, this is paramount: the method must be able to separate the two enantiomers from each other and from any other related substances or matrix components.Baseline resolution (Rs > 1.5) between enantiomers and between enantiomers and other peaks.
Linearity The ability to produce test results directly proportional to the analyte concentration within a given range. This ensures that the response of the detector is predictable and reliable across the measurement span.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.For an impurity (the minor enantiomer), this typically spans from the reporting threshold to 120% of the specification limit.
Accuracy The closeness of test results to the true value. It is determined by analyzing a sample with a known concentration (e.g., a spiked placebo) and comparing the measured value to the theoretical value.Recovery of 80.0% to 120.0% for impurity quantification.
Precision The degree of agreement among individual test results when the method is applied repeatedly. It is assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-day, inter-analyst).Repeatability: RSD ≤ 5.0%. Intermediate Precision: RSD ≤ 10.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable accuracy and precision. This is critical for controlling the level of the unwanted enantiomer.Typically established where the signal-to-noise ratio is 10:1.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantified. It demonstrates the method's sensitivity.Typically established where the signal-to-noise ratio is 3:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). This indicates its reliability during normal usage.System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Comparative Guide to Analytical Techniques

The choice of analytical technique is a critical decision driven by the physicochemical properties of the amine, the required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

HPLC with CSPs is the most widely used technique for chiral separations due to its versatility and robustness.[6] Separation is achieved through differential interactions between the enantiomers and a chiral selector immobilized on the stationary phase.[7]

Principle of Separation: The "three-point interaction model" is a conceptual framework explaining chiral recognition. For separation to occur, the enantiomers must form transient diastereomeric complexes with the CSP, and the stability of these complexes must differ. This requires at least three points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance), with at least one being stereochemically dependent.

G cluster_0 Chiral Recognition on a CSP cluster_1 Enantiomer R cluster_2 Enantiomer S CSP Chiral Stationary Phase (Selector) A1 CSP->A1 Interaction 1 B1 CSP->B1 Interaction 2 C1 CSP->C1 Interaction 3 A2 CSP->A2 Interaction 1 B2 CSP->B2 Interaction 2 C2 CSP->C2 Interaction 3 (Steric Hindrance) label_R Strong Binding (Longer Retention) label_S Weak Binding (Shorter Retention)

Caption: The "three-point interaction" model for chiral separation.

Common CSPs:

  • Polysaccharide-based (e.g., cellulose or amylose derivatives): These are the most versatile and widely used CSPs, capable of separating a broad range of chiral compounds under normal phase, reversed-phase, and polar organic modes.[6]

  • Macrocyclic Glycopeptides (e.g., Teicoplanin, Vancomycin): These are particularly effective for amino acids and other polar compounds in reversed-phase mode.[7]

Experimental Protocol: Chiral HPLC for 1-Phenylethylamine

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic amine sample in the mobile phase to a concentration of 0.5 mg/mL.

Causality Behind Choices:

  • CSP: Polysaccharide-based columns are an excellent starting point for screening due to their broad applicability.[8]

  • Mobile Phase: A normal-phase mobile phase (hexane/alcohol) is often preferred for polysaccharide CSPs as it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.

  • Amine Modifier: Diethylamine is added to the mobile phase to improve the peak shape of basic analytes like amines by masking residual acidic silanol groups on the silica support.[8]

Gas Chromatography (GC) with Chiral Columns

Chiral GC is a highly sensitive and efficient technique, particularly suited for volatile and thermally stable amines.[9] For most primary and secondary amines, derivatization is required to block the polar N-H group, reduce peak tailing, and increase volatility.[10]

Common Chiral Columns:

  • Cyclodextrin derivatives: These are the most common stationary phases for chiral GC.[11][12] The derivatized cyclodextrin is dissolved in a polysiloxane polymer and coated onto a fused silica capillary.

Experimental Protocol: Chiral GC for Amphetamine (after derivatization)

  • Derivatization Step:

    • Dissolve 1 mg of the racemic amphetamine sample in 1 mL of ethyl acetate.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Heat the mixture at 60 °C for 15 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC injection.

  • GC Analysis:

    • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: Rt-βDEXsm (permethylated beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Hydrogen or Helium, constant flow at 1.5 mL/min.

    • Oven Temperature Program: 100 °C hold for 1 min, then ramp at 5 °C/min to 180 °C, hold for 5 min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Injection: 1 µL, split ratio 50:1.

Causality Behind Choices:

  • Derivatization: TFAA is a common derivatizing agent that reacts with the amine to form a stable, volatile trifluoroacetamide, which exhibits excellent chromatographic properties.[10]

  • Column: Cyclodextrin-based columns provide a hydrophobic cavity and a hydrophilic outer surface, creating a chiral environment suitable for separating a wide range of derivatized enantiomers.[12]

  • Detector: FID is a robust and sensitive universal detector for organic compounds, making it ideal for quantitative analysis.

Capillary Electrophoresis (CE)

CE offers advantages such as extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents.[13] Chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE).[14] The enantiomers form diastereomeric complexes with the selector, which have different effective mobilities, leading to their separation.

Common Chiral Selectors:

  • Cyclodextrins (CDs): Native and derivatized CDs (e.g., sulfated β-CD) are the most widely used chiral selectors in CE due to their versatility and effectiveness.[15][16]

Experimental Protocol: Chiral CE for Tryptophan

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica, 50 cm total length (40 cm to detector), 50 µm ID.

  • Background Electrolyte (BGE): 25 mM phosphate buffer, pH 2.5, containing 15 mM sulfated-β-cyclodextrin.

  • Voltage: +20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the racemic sample in water to a concentration of 0.1 mg/mL.

Causality Behind Choices:

  • Chiral Selector: Sulfated β-CD is highly effective for separating basic and zwitterionic compounds like amino acids due to the combination of inclusion complexation and electrostatic interactions.[16]

  • Low pH BGE: At pH 2.5, the amino group of tryptophan is protonated (cationic), and the electroosmotic flow is suppressed, allowing for efficient separation based on electrophoretic mobility differences.

Quantitative Performance Comparison

The selection of a method often involves a trade-off between sensitivity, speed, and sample preparation complexity. The following table provides a comparative overview based on typical performance data.

ParameterChiral HPLC (Polysaccharide CSP)Chiral GC (Cyclodextrin Column)Chiral Capillary Electrophoresis (CD Selector)
Resolution (Rs) > 1.5 (Baseline separation is common)> 1.5 (Baseline separation is common)Can be very high (>3.0)
Limit of Detection (LOD) 0.05 - 1 µg/mL1 - 10 pg on column (highly sensitive)0.1 - 5 µg/mL
Limit of Quantitation (LOQ) 0.15 - 3 µg/mL5 - 50 pg on column0.3 - 15 µg/mL
Analysis Time 10 - 30 minutes per sample15 - 45 minutes per sample5 - 20 minutes per sample
Sample Preparation Dissolution in mobile phase.Derivatization often required. Dissolution in BGE or water.
Advantages Widely applicable, robust, preparative scale possible.Very high sensitivity, high resolution.High efficiency, low sample/solvent use, fast method development.
Limitations Higher solvent consumption.Analyte must be volatile and thermally stable.Lower concentration sensitivity, reproducibility can be challenging.

The Indirect Approach: Chiral Derivatization

An alternative to direct separation on a chiral phase is the use of a chiral derivatizing agent (CDA). The racemic amine is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC or GC column.[17]

G cluster_0 Indirect Chiral Analysis Workflow Racemic Racemic Amine (R-Amine + S-Amine) Reaction Derivatization Reaction Racemic->Reaction CDA Chiral Derivatizing Agent (e.g., S-CDA) CDA->Reaction Diastereomers Diastereomer Mixture (R,S-Product + S,S-Product) Reaction->Diastereomers Separation Separation on Achiral Column (HPLC or GC) Diastereomers->Separation Quant Quantification of Separated Peaks Separation->Quant

Caption: Experimental workflow for chiral amine analysis via derivatization.

This approach is valuable when a suitable chiral column is not available or when higher sensitivity is required (e.g., using a fluorescent CDA). However, it requires a CDA of high enantiomeric purity, and the reaction conditions must not cause racemization of the analyte.

Concluding Remarks

The validation of analytical methods for chiral amine quantification is a rigorous process that underpins the safety and efficacy of pharmaceutical products. The choice between HPLC, GC, and CE is not a matter of one being universally superior, but rather a strategic decision based on the analyte's properties, the required performance characteristics, and the laboratory's capabilities.

  • Chiral HPLC remains the workhorse of the industry due to its robustness and broad applicability.

  • Chiral GC offers unparalleled sensitivity for volatile compounds, provided a suitable derivatization strategy is employed.

  • Chiral CE provides a high-efficiency, low-consumption alternative, especially valuable in research and early development stages.

Regardless of the chosen technique, a thorough validation performed in accordance with ICH guidelines is the ultimate measure of a method's trustworthiness. By understanding the causality behind experimental choices and grounding our work in authoritative standards, we can ensure the integrity of our data and contribute to the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance on Analytical Method Validation. FDA. [Link]

  • Valkó, I. E., Sirén, H., & Riekkola, M. L. (1996). Chiral Separations by Nonaqueous Capillary Electrophoresis. Analytical Chemistry, 68(13), 2201–2207. [Link]

  • ICH. (n.d.). ICH Q2 (R1) provides guidance on validating analytical methods. Scribd. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Chromatography Online. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. [Link]

  • ResearchGate. (2016). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. [Link]

  • ResearchGate. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Publishing. [Link]

  • PubMed. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. National Library of Medicine. [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • Chromatography Online. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]

  • ACS Publications. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Gcms.cz. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz. [Link]

  • Chromatography Online. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Chromatography Online. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • International Labmate. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. International Labmate. [Link]

  • Open Access LMU. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • National Center for Biotechnology Information. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. [Link]

  • Royal Society of Chemistry. (2020). Accurate chiral pattern recognition for amines from just a single chemosensor. Chemical Science. [Link]

  • Frontiers. (n.d.). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. EMA. [Link]

  • Eurachem. (n.d.). Validation of analytical methods. Eurachem. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1S,2S)-2-methylcyclohexan-1-amine hydrochloride

Comprehensive Safety and Operational Guide: Handling (1S,2S)-2-Methylcyclohexan-1-amine Hydrochloride 1. Executive Summary & Mechanistic Context (1S,2S)-2-Methylcyclohexan-1-amine hydrochloride (CAS: 104485-19-0) is an i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling (1S,2S)-2-Methylcyclohexan-1-amine Hydrochloride

1. Executive Summary & Mechanistic Context (1S,2S)-2-Methylcyclohexan-1-amine hydrochloride (CAS: 104485-19-0) is an indispensable chiral building block widely utilized in asymmetric synthesis for pharmaceutical and agrochemical development[1]. While the free base form of related cyclohexanamines is highly corrosive and toxic via dermal and inhalation routes[2], the hydrochloride salt is significantly more stable. However, it still presents specific occupational hazards—namely skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3].

Causality of Hazard: The hydrochloride salt is highly hygroscopic. When airborne dust settles on moist skin, eyes, or mucous membranes, the ambient moisture facilitates localized dissociation. This creates an acidic microenvironment and exposes the tissue to the amine moiety, triggering severe cellular irritation. Consequently, all operational protocols must be designed around a central thesis: moisture exclusion and dust containment.

2. Personal Protective Equipment (PPE) Matrix To mitigate the risks associated with hygroscopic amine salts, the following quantitative and qualitative PPE standards must be strictly enforced.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness); Breakthrough time >480 min.Nitrile provides excellent chemical resistance against amine salts and prevents sweat/moisture transfer to the compound.
Eye Protection ANSI Z87.1 / EN 166 compliant tight-fitting safety goggles.Prevents hygroscopic dust from settling on the moist surface of the cornea, which would cause severe localized irritation[3].
Respiratory N95 / P100 particulate respirator (if weighing outside hood).Blocks inhalation of fine particulates, preventing H335 respiratory tract irritation[3].
Body Protection 100% Cotton lab coat, fully buttoned; Closed-toe non-porous shoes.Minimizes static charge generation (compared to synthetics) and prevents dermal exposure to spills.

3. Operational Workflow: Weighing and Dissolution Protocol Because static charge can aerosolize fine powders, and moisture can degrade the enantiomeric purity of the chiral center, handling must be meticulously controlled.

Step-by-Step Methodology:

  • Environmental Setup: Ensure the Class II fume hood is operating with a face velocity of 80-100 fpm. Clear the workspace of any incompatible materials, particularly strong oxidizing agents.

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless steel spatula. Scientist Insight: Standard plastic weighing boats accumulate static electricity, causing the fine hydrochloride powder to repel and aerosolize, drastically increasing inhalation risk.

  • Material Transfer: Open the reagent bottle only within the fume hood. If the laboratory environment is highly humid (>50% RH), perform the transfer under an inert atmosphere (N2 or Ar) to preserve the integrity of the (1S,2S) chiral center.

  • Controlled Dissolution: Slowly transfer the weighed solid into the target solvent. If your protocol requires neutralizing the salt to the free base (e.g., using NaOH or Triethylamine), perform the addition dropwise over an ice bath. Scientist Insight: Acid-base neutralization is highly exothermic; thermal runaway can volatilize the newly formed free amine, which is significantly more toxic than the salt[2].

  • Immediate Decontamination: Seal the reagent bottle tightly with Parafilm. Wipe down the spatula and balance area with a damp paper towel (water readily dissolves the HCl salt), followed by a 70% ethanol wipe to accelerate drying.

Workflow A 1. Fume Hood Setup (80-100 fpm) B 2. Anti-Static Weighing A->B C 3. Controlled Dissolution B->C D 4. Wet Wipe Decontamination C->D

Operational workflow for handling hygroscopic (1S,2S)-2-methylcyclohexan-1-amine HCl.

4. Risk Mitigation Pathway The following diagram illustrates the self-validating system of hazards, protective measures, and their mechanistic outcomes.

PPE_Pathway H1 Hazard: Skin/Eye Irritation (H315 / H319) P1 PPE: Nitrile Gloves (≥0.11mm) & Splash Goggles H1->P1 H2 Hazard: Respiratory Irritation (H335) P2 Engineering: Class II Fume Hood & N95/P100 Respirator H2->P2 M1 Mechanism: Prevents HCl dissociation on moist skin/mucosa P1->M1 M2 Mechanism: Blocks inhalation of hygroscopic amine dust P2->M2 S Safe Operational State Chiral Amine HCl Handling M1->S M2->S

Risk Mitigation Pathway mapping hazards to mechanistic PPE interventions.

5. Spill Response and Environmental Containment In the event of a solid spill outside the fume hood, immediate action must prevent aerosolization.

Step-by-Step Methodology:

  • Isolate and Evacuate: Secure a 2-meter radius around the spill. Personnel without N95/P100 respirators must vacate the immediate area.

  • Moisten and Bind: Do NOT use dry sweeping or compressed air, as this will aerosolize the irritant dust. Lightly mist the spill with water using a spray bottle. Scientist Insight: The goal is to dampen the powder to prevent dust formation, not to dissolve it completely, which would expand the contamination zone.

  • Mechanical Collection: Use a disposable plastic scoop or squeegee to collect the dampened material. Transfer it into a wide-mouth, sealable polyethylene hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with copious amounts of water, followed by a dilute mild acidic solution (e.g., 5% acetic acid) if residual free amine odor is detected, then wipe dry.

6. Disposal Plans Improper disposal can lead to environmental contamination and regulatory violations.

  • Solid Waste: All contaminated PPE (gloves, weighing boats, paper towels) and swept spill material must be placed in a clearly labeled, sealed chemical waste bin designated for "Halogenated Organic Solids" (due to the hydrochloride salt).

  • Aqueous/Liquid Waste: Never dispose of dissolved solutions down the sink. Aqueous waste containing the compound must be collected in a designated "Aqueous Amine Waste" carboy. Ensure the pH of the waste carboy is monitored, as the accumulation of amines can dangerously elevate the pH over time.

References

  • Sigma-Aldrich. "trans-2-Methylcyclohexanamine hydrochloride | 39558-31-1 Safety Data Sheet." Retrieved from

  • Swift Supplies. "Safety Data Sheet - 4,4'-methylenebis(2-methylcyclohexanamine)." Retrieved from

  • A2B Chem. "104485-19-0 | (1S,2S)-2-Methylcyclohexanamine Hydrochloride." Retrieved from

  • Fisher Scientific. "eMolecules (1S,2S)-2-Methyl-cyclohexylamine hydrochloride | 104485-19-0." Retrieved from

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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